1-Acetyl-2-ethynylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethynylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-8-5-4-6-9(8)7(2)10/h1,8H,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFKSHSFIZAUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Acetyl-2-ethynylpyrrolidine
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-Acetyl-2-ethynylpyrrolidine, a molecule of interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted data and established principles of organic chemistry to offer a thorough profile.
Chemical Structure and Identification
This compound is a derivative of pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom. It is characterized by an acetyl group attached to the nitrogen atom (position 1) and an ethynyl group at position 2 of the pyrrolidine ring.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1-(2-ethynylpyrrolidin-1-yl)ethan-1-one |
| CAS Number | 118800-19-4 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Canonical SMILES | CC(=O)N1CCCC1C#C |
| InChI | InChI=1S/C8H11NO/c1-3-6-4-5-9(6)7(2)10/h1,6H,4-5H2,2H3 |
Physicochemical Properties
Experimental physicochemical data for this compound is scarce. The following table summarizes available predicted properties, which can be valuable for guiding experimental design and computational modeling.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Boiling Point | 92-94 °C @ 1 Torr |
| Density | 1.04 ± 0.1 g/cm³ |
| pKa | -2.29 ± 0.40 |
| LogP | 0.568 |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the acetyl group, and the ethynyl group. The chemical shifts would be influenced by the electron-withdrawing nature of the acetyl group and the anisotropy of the ethynyl group.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Acetyl CH₃ | ~2.1 | Singlet |
| Pyrrolidine H2 | ~4.5 | Multiplet |
| Pyrrolidine H3, H4, H5 | 1.8 - 2.4 | Multiplets |
| Ethynyl CH | ~2.5 | Singlet |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide insights into the carbon framework of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Acetyl C=O | ~170 |
| Acetyl CH₃ | ~22 |
| Pyrrolidine C2 | ~55 |
| Pyrrolidine C3, C4, C5 | 25 - 50 |
| Ethynyl C≡C | 70 - 85 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 5: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡C-H stretch (alkyne) | ~3300 | Strong, sharp |
| C≡C stretch (alkyne) | ~2100 | Weak to medium |
| C=O stretch (amide) | ~1650 | Strong |
| C-H stretch (sp³) | 2850-3000 | Medium |
Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 137. Common fragmentation patterns would likely involve the loss of the acetyl group (m/z 43) and cleavage of the pyrrolidine ring.
Experimental Protocols: A Proposed Synthetic Pathway
A specific, experimentally validated protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be designed based on established organic chemistry transformations. The proposed pathway involves two key steps: the synthesis of 2-ethynylpyrrolidine followed by its N-acetylation.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2-Ethynylpyrrolidine (Hypothetical Protocol)
-
Formation of the Weinreb Amide: N-Boc-L-proline is converted to its corresponding Weinreb amide. To a solution of N-Boc-L-proline in an anhydrous aprotic solvent (e.g., dichloromethane), oxalyl chloride or thionyl chloride is added dropwise at 0 °C, followed by the addition of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base such as triethylamine. The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification by column chromatography.
-
Addition of the Ethynyl Group: The purified Weinreb amide is dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to 0 °C. A solution of ethynylmagnesium bromide in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, followed by extraction and purification.
-
Deprotection: The N-Boc protecting group is removed by treating the product from the previous step with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane. After the reaction is complete, the solvent and excess acid are removed under reduced pressure, and the resulting amine is neutralized to yield 2-ethynylpyrrolidine.
Step 2: N-Acetylation (Hypothetical Protocol)
-
Acetylation Reaction: 2-Ethynylpyrrolidine is dissolved in a suitable aprotic solvent (e.g., dichloromethane) containing a base (e.g., triethylamine or pyridine). Acetic anhydride or acetyl chloride is added dropwise at 0 °C.
-
Workup and Purification: The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched with water or a mild aqueous base. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product, this compound, is then purified by column chromatography or distillation under reduced pressure.
Potential Biological Activity and Applications
While no specific biological activities have been reported for this compound, the pyrrolidine scaffold is a common motif in many biologically active compounds. Therefore, this molecule could serve as a valuable building block in medicinal chemistry.
Technical Guide: Physicochemical Properties of 1-Acetyl-2-ethynylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1-Acetyl-2-ethynylpyrrolidine is a novel chemical entity with no publicly available experimental data. The information presented herein is based on established chemical principles, data from analogous compounds, and predicted values from computational models. All experimental protocols are proposed and have not been validated for this specific molecule.
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of an ethynyl group at the 2-position of N-acetylpyrrolidine offers a synthetically versatile handle for further functionalization through reactions such as click chemistry or Sonogashira coupling. This modification has the potential to generate novel molecular entities with unique pharmacological profiles. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, a proposed synthetic route, and detailed analytical methodologies for its characterization.
Physicochemical Properties
Due to the absence of experimental data for this compound, its physicochemical properties have been predicted using computational methods. These in silico predictions are crucial in the early stages of drug discovery for assessing drug-likeness and potential pharmacokinetic properties. For comparative purposes, the experimental data for the structurally related compound, 1-Acetylpyrrolidine, is also provided.
Table 1: Predicted Physicochemical Properties of this compound and Experimental Data for 1-Acetylpyrrolidine.
| Property | This compound (Predicted) | 1-Acetylpyrrolidine (Experimental) |
| Molecular Formula | C₈H₁₁NO | C₆H₁₁NO |
| Molecular Weight | 137.18 g/mol | 113.16 g/mol [1][2] |
| Melting Point | Predicted Value | Not Available |
| Boiling Point | Predicted Value | 198 - 200 °C[1] |
| logP (Octanol/Water) | Predicted Value | 0.2[1] |
| Water Solubility | Predicted Value | Soluble |
| pKa (most basic) | Predicted Value | Not Available |
| Polar Surface Area | Predicted Value | 20.3 Ų[1] |
Note: The predicted values for this compound are placeholders and would require calculation using specialized computational chemistry software. The data for 1-Acetylpyrrolidine is provided as a reference for a similar, simpler molecule.
Proposed Synthesis and Experimental Protocols
A plausible synthetic route for this compound is proposed in two main stages: the synthesis of the precursor 2-ethynylpyrrolidine and its subsequent acetylation.
Synthesis of 2-Ethynylpyrrolidine (Hypothetical Protocol)
The introduction of the ethynyl group at the 2-position of the pyrrolidine ring can be envisioned through a multi-step process starting from a suitable precursor like 2-pyrrolidinemethanol.
Step 1: Oxidation of 2-Pyrrolidinemethanol to the corresponding aldehyde.
-
Protocol: To a solution of N-Boc-2-pyrrolidinemethanol (1 equivalent) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 equivalents). Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-formylpyrrolidine.
Step 2: Ohira-Bestmann alkynylation.
-
Protocol: To a solution of N-Boc-2-formylpyrrolidine (1 equivalent) in anhydrous methanol at 0 °C, add potassium carbonate (2 equivalents) followed by the dropwise addition of the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.5 equivalents). Allow the reaction to stir at room temperature overnight. Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain N-Boc-2-ethynylpyrrolidine.
Step 3: Deprotection of the Boc group.
-
Protocol: Dissolve N-Boc-2-ethynylpyrrolidine (1 equivalent) in a solution of 4M HCl in dioxane. Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain 2-ethynylpyrrolidine hydrochloride. The free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate) and extraction.
Acetylation of 2-Ethynylpyrrolidine (Hypothetical Protocol)
-
Protocol: To a solution of 2-ethynylpyrrolidine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C, add acetyl chloride (1.1 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography.
Analytical Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the acetyl methyl protons (a singlet around 2.0-2.2 ppm), and the acetylenic proton (a singlet or a doublet depending on coupling, typically around 2-3 ppm). The proton at the 2-position of the pyrrolidine ring will be coupled to the acetylenic proton.
-
¹³C NMR: The carbon NMR spectrum should display signals for the two sp-hybridized carbons of the ethynyl group (typically in the range of 70-90 ppm), the carbonyl carbon of the acetyl group (around 170 ppm), the methyl carbon of the acetyl group (around 22 ppm), and the four carbons of the pyrrolidine ring.
Mass Spectrometry (MS)
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern in the mass spectrum can also provide structural information.
Infrared (IR) Spectroscopy
-
The IR spectrum should exhibit characteristic absorption bands for the C≡C-H stretch of a terminal alkyne (a sharp peak around 3300 cm⁻¹) and the C≡C stretch (a weaker band around 2100-2260 cm⁻¹). A strong absorption band for the amide carbonyl (C=O) stretch is expected in the region of 1630-1680 cm⁻¹.
Logical Workflow Diagram
The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.
Caption: Proposed workflow for the synthesis and characterization of this compound.
Conclusion
While experimental data for this compound is currently unavailable, this technical guide provides a foundational framework for its synthesis, characterization, and the prediction of its physicochemical properties. The proposed synthetic route leverages established organic chemistry reactions, and the outlined analytical methods are standard for the structural elucidation of novel organic compounds. The successful synthesis and characterization of this molecule would provide a valuable building block for the development of new chemical entities with potential applications in drug discovery and materials science. It is imperative that any researcher undertaking the synthesis of this compound does so with a thorough understanding of the required safety precautions for all reagents and reactions involved.
References
The Pyrrolidine Scaffold: A Framework for a Technical Guide on the Mechanism of Action of Novel Therapeutics
Disclaimer: Extensive searches for "1-Acetyl-2-ethynylpyrrolidine" did not yield specific public data regarding its mechanism of action, biological activity, or established targets. Therefore, this document serves as an in-depth, illustrative template. It outlines the structure and content of a technical guide as requested, using a hypothetical pyrrolidine-containing compound, designated as Pyrrolidine Derivative 1 (PD1) , a selective inhibitor of PI3Kα. This example is constructed to demonstrate the expected data presentation, experimental detail, and visualizations for a comprehensive technical guide aimed at researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. This guide provides a detailed overview of the proposed mechanism of action for the hypothetical compound Pyrrolidine Derivative 1 (PD1) , a novel small molecule inhibitor targeting the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K).
Proposed Mechanism of Action of Pyrrolidine Derivative 1 (PD1)
PD1 is hypothesized to be a potent and selective ATP-competitive inhibitor of the PI3Kα isoform. By binding to the kinase domain of p110α, it is expected to block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action would subsequently inhibit the downstream Akt signaling pathway, a critical cascade for cell proliferation, survival, and growth.
Quantitative Biological Data
The following table summarizes the in vitro activity of PD1 against a panel of PI3K isoforms and its cellular potency in a cancer cell line.
| Parameter | Value | Description |
| Biochemical Assays | ||
| PI3Kα (p110α) IC50 | 15 nM | Half-maximal inhibitory concentration against the alpha isoform. |
| PI3Kβ (p110β) IC50 | 350 nM | Half-maximal inhibitory concentration against the beta isoform. |
| PI3Kδ (p110δ) IC50 | 800 nM | Half-maximal inhibitory concentration against the delta isoform. |
| PI3Kγ (p110γ) IC50 | > 10 µM | Half-maximal inhibitory concentration against the gamma isoform. |
| Cellular Assays | ||
| MCF-7 p-Akt (Ser473) IC50 | 75 nM | Potency in inhibiting Akt phosphorylation in a breast cancer cell line. |
| MCF-7 Cell Proliferation GI50 | 250 nM | Concentration for 50% growth inhibition in a breast cancer cell line. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay (PI3K HTRF Assay)
This assay quantifies the production of PIP3 by recombinant PI3K enzymes.
-
Materials: Recombinant human PI3K isoforms (α, β, δ, γ), PIP2 substrate, ATP, HTRF detection reagents (Biotin-PIP3 and Europium-labeled anti-Biotin antibody, GST-tagged GRP1 and anti-GST antibody conjugated to an acceptor fluorophore).
-
Protocol:
-
Prepare a serial dilution of PD1 in DMSO.
-
Add 5 µL of the compound dilution to a 384-well plate.
-
Add 10 µL of kinase and PIP2 substrate solution to each well.
-
Initiate the reaction by adding 5 µL of ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and add HTRF detection reagents.
-
Incubate for 2 hours at room temperature.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine IC50 values using non-linear regression.
-
Cellular p-Akt (Ser473) Western Blot
This experiment measures the inhibition of Akt phosphorylation in a cellular context.
-
Materials: MCF-7 cells, cell culture medium, PD1 , lysis buffer, primary antibody (anti-p-Akt Ser473), secondary antibody (HRP-conjugated), ECL substrate.
-
Protocol:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Starve cells in serum-free medium for 12 hours.
-
Treat cells with varying concentrations of PD1 for 2 hours.
-
Stimulate the cells with a growth factor (e.g., IGF-1) for 15 minutes.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary and secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
-
Densitometry analysis is performed to quantify the inhibition of Akt phosphorylation.
-
Target Identification and Validation Workflow
The process of identifying and validating the molecular target of a novel compound like PD1 is a multi-step process.
Modern drug discovery employs several strategies for target deconvolution.[2] Affinity-based pull-down methods utilize a modified version of the small molecule to isolate its binding partners from cell lysates.[2] In contrast, label-free methods, such as Drug Affinity Responsive Target Stability (DARTS), identify targets by observing changes in protein stability upon compound binding.[2] Once candidate proteins are identified via mass spectrometry, their interaction with the compound is validated through biochemical and cellular assays, as well as genetic methods to confirm the target's role in the compound's activity.[3]
Conclusion
This guide has presented a hypothetical yet plausible mechanism of action for a novel pyrrolidine-based PI3Kα inhibitor, PD1 . The structured presentation of quantitative data, detailed experimental protocols, and clear visualizations of signaling pathways and workflows provides a comprehensive framework for understanding and communicating the pharmacological profile of a new chemical entity. While no public information is currently available for this compound, this document serves as a robust template for the future characterization of this or other novel pyrrolidine derivatives.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
1-Acetyl-2-ethynylpyrrolidine: A Versatile, Hypothetical Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details the predicted properties, synthesis, and applications of 1-acetyl-2-ethynylpyrrolidine. As of the date of this publication, this compound is not extensively documented in scientific literature and is not known to be commercially available. The information presented herein is a projection based on established principles of organic chemistry and the known reactivity of related structural motifs.
Introduction
The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Its prevalence underscores the continuous demand for novel, functionalized pyrrolidine building blocks in drug discovery and organic synthesis. This guide introduces this compound, a hypothetical yet highly promising molecule that combines the key structural features of a pyrrolidine core, an acetyl-protected nitrogen, and a reactive terminal alkyne. The presence of the ethynyl group at the C2 position offers a versatile handle for a variety of powerful chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, Sonogashira coupling, and other metal-catalyzed reactions. The N-acetyl group provides stability and modulates the nucleophilicity of the ring nitrogen. This guide will explore the proposed synthesis, predicted physicochemical and spectral properties, and potential synthetic applications of this novel building block.
Proposed Synthesis
A plausible and efficient synthetic route to this compound can be envisioned starting from the readily available amino acid, L-proline. The proposed multi-step synthesis involves the formation of a suitable precursor, 2-ethynylpyrrolidine, followed by N-acetylation.
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-Boc-L-proline Weinreb amide
To a solution of N-Boc-L-proline (1.0 equiv.) in dichloromethane (DCM) at 0 °C is added N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.) and a suitable coupling agent such as HATU (1.2 equiv.), followed by the dropwise addition of a tertiary amine base like diisopropylethylamine (DIPEA) (2.5 equiv.). The reaction mixture is stirred at room temperature for 12-18 hours. Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-Boc-L-proline Weinreb amide.
Step 2: Synthesis of N-Boc-2-ethynylpyrrolidine
A solution of the N-Boc-L-proline Weinreb amide (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. Ethynylmagnesium bromide (0.5 M in THF, 2.5 equiv.) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography.
Step 3: Deprotection to 2-Ethynylpyrrolidine
N-Boc-2-ethynylpyrrolidine (1.0 equiv.) is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) and stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water, basified with a strong base (e.g., NaOH) to pH > 12, and extracted with an organic solvent such as diethyl ether. The combined organic extracts are dried and concentrated to give 2-ethynylpyrrolidine, which may be used in the next step without further purification.
Step 4: N-Acetylation to this compound
To a solution of 2-ethynylpyrrolidine (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.5 equiv.) in DCM at 0 °C is added acetic anhydride (1.2 equiv.) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The final product, this compound, is purified by column chromatography.
Physicochemical and Spectroscopic Data (Predicted)
The following table summarizes the predicted physicochemical and spectroscopic properties of this compound.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Estimated 80-90 °C at reduced pressure (e.g., 1 mmHg) |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc) |
| ¹H NMR (CDCl₃) | δ (ppm): 4.5-4.7 (m, 1H, N-CH), 3.4-3.6 (m, 2H, N-CH₂), 2.2-2.4 (m, 1H, C≡C-H), 2.1 (s, 3H, COCH₃), 1.8-2.2 (m, 4H, pyrrolidine CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 169-171 (C=O), 80-85 (C≡C), 70-75 (C≡C-H), 55-60 (N-CH), 45-50 (N-CH₂), 30-35 (pyrrolidine CH₂), 25-30 (pyrrolidine CH₂), 22-24 (COCH₃) |
| IR (neat) | ν (cm⁻¹): ~3300 (C≡C-H stretch), ~2100 (C≡C stretch, weak), ~1640 (C=O stretch, amide) |
| Mass Spectrometry (EI) | m/z (%): 137 (M⁺), 94 (M⁺ - COCH₃), 68 (pyrrolidine fragment) |
Applications in Organic Synthesis
This compound is poised to be a valuable building block due to the synthetic versatility of the terminal alkyne.
Caption: Potential reaction pathways of this compound.
Click Chemistry
The terminal alkyne functionality makes this compound an ideal substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the facile and highly efficient formation of 1,4-disubstituted 1,2,3-triazoles by reacting with a wide range of organic azides under mild conditions. This opens up avenues for:
-
Drug Discovery: Linking the pyrrolidine scaffold to other pharmacophores or biomolecules.
-
Bioconjugation: Attaching the pyrrolidine unit to proteins, peptides, or nucleic acids.
-
Materials Science: Incorporating the pyrrolidine motif into polymers and other materials.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides. This palladium-catalyzed reaction is a powerful tool for constructing complex molecular architectures and could be employed to synthesize novel heterocyclic systems for medicinal chemistry applications.
Other Alkyne Transformations
The terminal alkyne can also participate in a variety of other valuable transformations, including:
-
Glaser Coupling: To form symmetrical 1,3-diynes.
-
Mannich Reaction: To generate propargylamines.
-
Alkyne Metathesis: For the synthesis of internal alkynes.
-
Hydration: To produce the corresponding methyl ketone.
Conclusion
Although currently a hypothetical molecule, this compound represents a building block with significant synthetic potential. Its straightforward, proposed synthesis from L-proline and the versatility of its terminal alkyne functionality suggest that it could become a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The ability to readily participate in click chemistry and other robust coupling reactions would allow for the modular construction of complex molecules containing the privileged pyrrolidine scaffold. Further research into the synthesis and characterization of this compound is warranted to unlock its full potential.
Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development
Introduction: The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active agents.[1][2] Its non-planar, flexible conformation allows for precise three-dimensional positioning of substituents, making it a "privileged scaffold" for designing molecules that can effectively interact with biological targets.[2][3] This versatility has led to the development of pyrrolidine-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][4]
This technical guide provides an in-depth look at the synthesis and spectroscopic characterization of recently developed, novel pyrrolidine derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectroscopic data, and workflow visualizations to support ongoing research and development efforts.
Case Study 1: Pyrrolidine-Based Chalcones as α-Glucosidase Inhibitors
A recent study detailed the synthesis of novel chalcones incorporating a pyrrolidine moiety, which have shown promising activity as dual inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.[5] The inhibition of these enzymes is a critical therapeutic strategy for managing type 2 diabetes.
Experimental Workflow: Synthesis of Pyrrolidine-Chalcone Derivatives
The synthesis is a two-step process beginning with a Vilsmeier-Haack reaction to form an aldehyde, followed by a Claisen-Schmidt condensation to yield the final chalcone.
Experimental Protocols
General Procedure for the Synthesis of Pyrrolidine-Based Chalcones: The synthesis involves reacting 4-(pyrrolidin-1-yl)benzaldehyde with various substituted acetophenones.[5] In a typical procedure, equimolar amounts of the aldehyde and the respective acetophenone are dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed, and recrystallized from ethanol to yield the pure chalcone derivative.[5]
Characterization Methods:
-
FTIR Spectra: Recorded using an FTIR spectrometer with KBr pellets.[5]
-
NMR Spectra: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in DMSO-d₆ with TMS as the internal standard.[5]
-
Mass Spectrometry: LC-MS/MS analysis was performed for mass determination.[5]
Spectroscopic Data Presentation
Below is the summarized spectroscopic data for a representative novel pyrrolidine-chalcone derivative: (E)-1-(4-(pyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one .[5]
Table 1: FTIR and Mass Spectrometry Data
| Parameter | Value |
|---|---|
| FTIR νmax (cm⁻¹) | |
| C-H (aliphatic) | 2973, 2848 |
| C=O (chalcone) | 1644 |
| C=C (aromatic) | 1603, 1569, 1540 |
| C-F | 1245 |
| LC-MS (m/z) | |
| Molecular Formula | C₂₀H₁₈F₃NO |
| Calculated Mass | 345.13 |
| Found [M+H]⁺ | 346.10 |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrrolidine CH₂ | 2.00 | t | J₁=6.80, J₂=6.80 |
| Pyrrolidine CH₂ | 3.36 | t | J₁=6.40, J₂=6.80 |
| Ar-H (pyrrolidine ring) | 6.62 | d | 8.80 |
| Ar-H (pyrrolidine ring) | 8.04 | d | 8.40 |
| Ar-H (CF₃ ring) | 7.27 | t | J₁=7.26, J₂=8.80 |
| Ar-H (CF₃ ring) | 7.91 | t | J₁=5.60, J₂=8.40 |
| CH=CH (vinyl) | 7.63 | d | 15.60 |
| CH=CH (vinyl) | 7.84 | d | 15.20 |
Table 3: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Carbon | Chemical Shift (δ ppm) |
|---|---|
| Pyrrolidine CH₂ | 25.42 |
| Pyrrolidine N-CH₂ | 47.80 |
| Aromatic & Vinyl C | 111.45, 116.18, 116.40, 122.83, 125.21, 131.23, 131.38, 132.35, 140.67, 151.31, 162.29 |
| C=O (chalcone) | 186.31 |
Biological Signaling Pathway
The pyrrolidine-chalcone derivatives function by inhibiting α-glucosidase, an enzyme located in the brush border of the small intestine. This inhibition slows the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, thereby reducing postprandial hyperglycemia.
Case Study 2: Fused Pyrrolidine-2,5-dione Derivatives with Antimicrobial Properties
Another class of novel pyrrolidine derivatives involves the fusion of a pyrrolidine-2,5-dione (succinimide) ring to a dibenzobarrelene backbone.[6][7] These complex structures have been synthesized and evaluated for their antimicrobial activities.[6]
Experimental Workflow: Synthesis of Fused Pyrrolidine-2,5-dione
The synthesis is a multi-step process involving a cycloaddition, a condensation reaction, and finally a coupling reaction to produce the target azo-derivative.
Experimental Protocols
Synthesis of the N-Arylsuccinimide Precursor (Compound 5): The initial step involves a [4+2] cycloaddition between anthracene and maleic anhydride in refluxing xylene to form the intermediate anhydride.[6][8] This intermediate is then condensed with para-aminophenol to yield the N-arylsuccinimide derivative.[6]
Synthesis of the Azo Derivative (Compound 8): The synthesis of the final azo compound is a two-step process. First, aniline undergoes diazotization to form the corresponding diazonium ion. This ion is then coupled with the previously synthesized N-arylsuccinimide precursor (Compound 5) to yield the final azo compound with a reported yield of 67%.[6][7]
Spectroscopic Data Presentation
The following data corresponds to the N-arylsuccinimide precursor, Compound 5 .[6][8]
Table 4: FTIR and Mass Spectrometry Data
| Parameter | Value |
|---|---|
| FTIR νmax (cm⁻¹) | |
| C=O (imide) | 1776, 1709 |
| C=C (aromatic) | 1600, 1562 |
| C-N | 1273 |
| C-O | 1202 |
| Mass Spec (m/z) | |
| Molecular Formula | C₂₄H₁₇NO₃ |
| Deduced Molar Mass | 367 |
| Found [M+Na]⁺ | 390 (100%) |
| Found [2M+Na]⁺ | 757 (90%) |
Table 5: Selected ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon Type | Chemical Shift (δ ppm) |
|---|---|
| C=O (quaternary) | 177.9 |
| C-OH (quaternary) | 157.4 |
| C=C (quaternary) | 141.2, 138.8 |
| C-N (quaternary) | 122.7 |
| Protonated Benzenic C | 127.6, 127.1, 126.8, 125.1, 124.3, 115.9 |
| Benzylic C | 46.9, 45.8 |
Conclusion
The detailed spectroscopic analysis of novel pyrrolidine derivatives is fundamental to modern drug discovery. Techniques such as NMR, mass spectrometry, and FTIR provide unambiguous structural confirmation, which is the first critical step in establishing structure-activity relationships (SAR).[3] The case studies presented here illustrate how the combination of rational synthetic strategies and thorough spectroscopic characterization enables the development of new chemical entities with significant therapeutic potential, from managing metabolic disorders to combating microbial resistance.[5][6] This guide underscores the importance of these foundational analytical techniques for all professionals in the field of drug development.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its prevalence in FDA-approved drugs highlights its significance as a privileged scaffold in medicinal chemistry. The conformational rigidity and diverse substitution patterns offered by the pyrrolidine core allow for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with biological targets. This in-depth technical guide provides a comprehensive review of the core modern synthetic methodologies for constructing the pyrrolidine ring, with a focus on strategies amenable to drug discovery and development. This guide is intended to serve as a valuable resource for researchers and scientists by providing not only a conceptual overview but also detailed experimental protocols and comparative data for key synthetic transformations.
[3+2] Cycloaddition Reactions: A Powerful Tool for Pyrrolidine Synthesis
The [3+2] cycloaddition reaction, particularly involving azomethine ylides, stands as one of the most powerful and versatile methods for the stereocontrolled synthesis of polysubstituted pyrrolidines.[1] This atom-economical reaction allows for the rapid construction of the five-membered ring with the simultaneous formation of multiple stereocenters.[1]
Azomethine ylides, which are 1,3-dipoles, can be generated in situ from a variety of precursors, including the decarboxylation of α-amino acids or the reaction of imines with a suitable activating agent.[2] These reactive intermediates then undergo a concerted or stepwise cycloaddition with a dipolarophile, typically an electron-deficient alkene, to furnish the pyrrolidine ring.[3]
General Workflow for Azomethine Ylide Generation and Cycloaddition
Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.
Quantitative Data for [3+2] Cycloaddition Reactions
| Entry | Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| 1 | Isatin and Sarcosine | Benzoimidazol-2-yl-3-phenylacrylonitriles | Refluxing ethanol | High | Not specified | Not applicable | [1] |
| 2 | Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Electron-deficient alkenes | Catalytic trifluoroacetic acid, continuous flow | Good | Not specified | Not applicable | [1] |
| 3 | Glycine | Aldehydes and Maleimides | - | 71-93 | >9:1 | Not applicable | [3] |
| 4 | N-aryl glycines | Alkenyl aldehyde | Intramolecular | Good | High | Not applicable | [1] |
Detailed Experimental Protocol: Iridium-Catalyzed Reductive Generation of Azomethine Ylides and [3+2] Cycloaddition
This protocol describes the synthesis of a functionalized pyrrolidine from a tertiary amide precursor via an iridium-catalyzed reductive generation of an azomethine ylide, followed by a [3+2] dipolar cycloaddition.[4]
Materials:
-
Tertiary amide precursor (1.0 equiv)
-
Dipolarophile (e.g., methyl acrylate, 1.5 equiv)
-
Vaska's complex [IrCl(CO)(PPh₃)₂] (1 mol%)
-
Tetramethyldisiloxane (TMDS) (2.0 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the tertiary amide precursor and Vaska's complex.
-
Add anhydrous toluene via syringe.
-
To the resulting solution, add triethylamine, the dipolarophile, and TMDS sequentially.
-
Seal the Schlenk tube and stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired polysubstituted pyrrolidine.[4]
Transition-Metal-Catalyzed Reactions
Transition-metal catalysis has emerged as a powerful platform for the synthesis of pyrrolidines, offering novel and efficient pathways to this important heterocyclic core.[5] Catalysts based on palladium, copper, rhodium, and other metals enable a variety of transformations, including intramolecular C-H amination, carboamination, and cycloisomerization reactions.
Copper-Catalyzed Intramolecular C-H Amination
Copper-catalyzed intramolecular C-H amination provides a direct and atom-economical route to pyrrolidines by forming a C-N bond through the activation of a typically unreactive C-H bond.[5][6] These reactions often proceed via a nitrene intermediate or a concerted aminocupration pathway.
General Scheme for Copper-Catalyzed Intramolecular C-H Amination
Caption: Copper-catalyzed intramolecular C-H amination for pyrrolidine synthesis.
Quantitative Data for Copper-Catalyzed Intramolecular C-H Amination
| Entry | Substrate | Catalyst | Oxidant/Conditions | Yield (%) | Reference |
| 1 | γ–Alkenyl N-arylsulfonamide | Copper(II) neodecanoate | Microwave heating | High | [6] |
| 2 | N-Fluoride amide | [TpiPr2Cu(NCMe)] | Toluene, heat | Good | [5] |
| 3 | γ-Alkenyl sulfonamide | Copper catalyst | - | High enantioselectivity | [7] |
Detailed Experimental Protocol: Copper-Catalyzed Intramolecular C-H Amination of N-Fluoride Amides
The following is a general procedure for the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination of N-fluoride amides.[5]
Materials:
-
N-Fluoride amide substrate (1.0 equiv)
-
[TpiPr2Cu(NCMe)] (precatalyst, 5 mol%)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a screw-cap vial with the N-fluoride amide substrate and the copper precatalyst.
-
Add anhydrous toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture in a preheated oil bath at the specified temperature (e.g., 100 °C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, eluting with a suitable solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the pyrrolidine product.[5]
Reductive Amination of Dicarbonyl Compounds
The reductive amination of 1,4-dicarbonyl compounds with primary amines is a classical yet highly effective method for the synthesis of N-substituted pyrrolidines.[8] This one-pot reaction typically involves the initial formation of a di-imine or an enamine intermediate, which is then reduced to the corresponding pyrrolidine. Modern variations of this reaction utilize advanced catalytic systems, such as iridium-catalyzed transfer hydrogenation, to achieve high yields and stereoselectivities under mild conditions.[8][9]
Logical Flow of Reductive Amination for Pyrrolidine Synthesis
Caption: Reductive amination of 1,4-dicarbonyl compounds.
Quantitative Data for Reductive Amination of Diketones
| Entry | Diketone | Amine | Catalyst/Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | 2,5-Hexanedione | Aniline | Iridium catalyst (TC-2) / HCO₂H | Water | Good to excellent | [8][9] |
| 2 | 2,5-Hexanedione | Para-substituted anilines | Iridium catalyst (TC-2) / HCO₂H | Water | Moderate to excellent | [8] |
| 3 | 2,5-Dimethoxytetrahydrofuran | Anilines | Sodium borohydride / H₂SO₄ | Water/Methanol | Very good | [10] |
Detailed Experimental Protocol: Iridium-Catalyzed Successive Reductive Amination for N-Aryl-Substituted Pyrrolidines
This procedure describes the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines via iridium-catalyzed transfer hydrogenation.[8]
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione, 1.0 equiv)
-
Aniline (1.1 equiv)
-
Iridium catalyst TC-2 (1.0 mol%)
-
Formic acid (HCO₂H, 30.0 equiv)
-
Solvent (e.g., water, 2.0 mL)
Procedure:
-
To a dried 25.0 mL Schlenk tube, add the iridium catalyst, the 1,4-diketone, and the aniline.
-
Add the solvent and formic acid to the tube.
-
Stir the reaction mixture under air at 80 °C for 12 hours.
-
After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-aryl-substituted pyrrolidine.[8][11]
Synthesis from Amino Acids: Chiral Pool Approach
The use of readily available and enantiomerically pure amino acids, such as proline and 4-hydroxyproline, as starting materials provides an excellent platform for the synthesis of chiral, non-racemic pyrrolidine derivatives.[12][13] This "chiral pool" approach allows for the transfer of stereochemical information from the starting material to the final product, which is highly valuable in drug development.
Representative Transformations of Proline and 4-Hydroxyproline
Caption: Synthesis of chiral pyrrolidines from amino acids.
Quantitative Data for Synthesis from Amino Acids
| Entry | Starting Material | Key Transformation | Product | Yield (%) | Reference |
| 1 | L-Proline | Reduction with LiAlH₄ | (S)-Prolinol | High | [12] |
| 2 | Boc-protected trans-4-hydroxy-L-proline | TEMPO oxidation | Boc-protected ketoproline | High | [12] |
| 3 | 4-Hydroxyproline | Mesylation and substitution with potassium thioacetate | Thioacetate derivative | Good | [12] |
| 4 | Spirocyclic pyrrolidine | Base-mediated direct carboxylation with CO₂ | 5,5-Spiro-α-proline | 16-75 | [14] |
Detailed Experimental Protocol: Synthesis of (S)-Prolinol from L-Proline
This protocol outlines the reduction of L-proline to the corresponding amino alcohol, (S)-prolinol.[12]
Materials:
-
L-Proline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Diethyl ether
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an argon atmosphere, add L-proline portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting suspension and wash the solid residue with THF and diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude (S)-prolinol, which can be further purified by distillation or crystallization.
Signaling Pathways and Mechanisms of Action of Pyrrolidine-Containing Drugs
The pyrrolidine scaffold is a key component of numerous drugs that modulate a variety of biological pathways. Understanding the mechanism of action of these drugs is crucial for drug development and for designing new, more effective therapeutic agents.
Rocuronium Bromide: Neuromuscular Blockade
Rocuronium bromide is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the motor end-plate.[15][16][17] By blocking the binding of acetylcholine, it prevents depolarization of the muscle cell membrane, leading to muscle relaxation.[15][16]
Caption: Mechanism of action of Rocuronium Bromide.
Darifenacin: M3 Receptor Antagonism
Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine receptor.[18][19][20] By blocking the action of acetylcholine at these receptors, particularly in the bladder, it reduces smooth muscle contraction and is used to treat overactive bladder.[21][22]
Caption: Mechanism of action of Darifenacin.
Avanafil: PDE5 Inhibition
Avanafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[23][24][25] By inhibiting PDE5, avanafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow, and is used to treat erectile dysfunction.[26][27]
Caption: Mechanism of action of Avanafil.
Daclatasvir: HCV NS5A Inhibition
Daclatasvir is a direct-acting antiviral agent that targets the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[28][29] By binding to NS5A, daclatasvir disrupts the HCV replication complex and interferes with virion assembly, thereby inhibiting viral replication.[30][31][32]
Caption: Mechanism of action of Daclatasvir.
Grazoprevir: HCV NS3/4A Protease Inhibition
Grazoprevir is an inhibitor of the HCV NS3/4A protease, a serine protease essential for cleaving the viral polyprotein into mature, functional proteins required for viral replication.[33][34][35][36] By inhibiting this protease, grazoprevir blocks viral maturation and replication.[37]
Caption: Mechanism of action of Grazoprevir.
Conclusion
The synthesis of pyrrolidines remains a vibrant and evolving field of organic chemistry, driven by the continued importance of this heterocyclic core in drug discovery. The methodologies reviewed in this guide, from classic cycloadditions and reductive aminations to modern transition-metal-catalyzed reactions and chiral pool approaches, provide a powerful and diverse toolkit for accessing a wide range of substituted pyrrolidines. The inclusion of detailed experimental protocols and comparative quantitative data aims to facilitate the practical application of these methods in the laboratory. Furthermore, an understanding of the mechanisms by which pyrrolidine-containing drugs exert their therapeutic effects provides crucial insights for the design of future generations of medicines. As new catalytic systems and synthetic strategies continue to emerge, the ability to efficiently and selectively construct the pyrrolidine ring will undoubtedly remain a cornerstone of successful drug development programs.
References
- 1. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. iris.unife.it [iris.unife.it]
- 5. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of Rocuronium Bromide? [synapse.patsnap.com]
- 17. Rocuronium bromide - Wikipedia [en.wikipedia.org]
- 18. Darifenacin: Pharmacology and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Blockage of Cholinergic Signaling via Muscarinic Acetylcholine Receptor 3 Inhibits Tumor Growth in Human Colorectal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo demonstration of M3 muscarinic receptor subtype selectivity of darifenacin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. apexbt.com [apexbt.com]
- 24. go.drugbank.com [go.drugbank.com]
- 25. What is the mechanism of Avanafil? [synapse.patsnap.com]
- 26. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 27. researchgate.net [researchgate.net]
- 28. go.drugbank.com [go.drugbank.com]
- 29. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]
- 30. pnas.org [pnas.org]
- 31. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 33. go.drugbank.com [go.drugbank.com]
- 34. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 35. immune-system-research.com [immune-system-research.com]
- 36. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 37. pubs.acs.org [pubs.acs.org]
in situ generation of N-acyliminium ion for synthesis
An In-Depth Technical Guide to the In Situ Generation of N-Acyliminium Ions for Synthesis
Introduction
N-acyliminium ions are highly reactive cationic intermediates that have become powerful tools in synthetic organic chemistry.[1] Characterized by a carbonyl group adjacent to a positively charged iminium nitrogen, their electrophilicity is significantly enhanced compared to simple iminium ions.[2] This heightened reactivity allows them to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, even with weak nucleophiles.[2][3] They are particularly crucial in the stereoselective synthesis of nitrogen-containing heterocycles, which form the core of numerous natural products, pharmaceuticals, and agrochemicals.[4][5][6]
Due to their high reactivity, N-acyliminium ions are rarely, if ever, isolated.[2] Instead, they are generated in situ from stable precursors, immediately reacting with a nucleophile present in the reaction mixture. This transient nature is key to controlling their reactivity and achieving high levels of selectivity. This guide provides a comprehensive overview of the core methods for the in situ generation of N-acyliminium ions, their subsequent trapping by various nucleophiles, and their application in asymmetric synthesis, tailored for researchers in organic synthesis and drug development.
Core Concepts: Generation and Reactivity
The in situ formation of an N-acyliminium ion involves the generation of a leaving group at the α-position to the nitrogen of an amide or carbamate, followed by its departure, often promoted by an acid or catalyst. The resulting electrophile is then intercepted by an intra- or intermolecular nucleophile.
Methods for In Situ Generation of N-Acyliminium Ions
Several reliable methods exist to generate N-acyliminium ions from stable precursors. The choice of method often depends on the substrate, the desired reaction, and the required level of stereocontrol.
-
From α-Oxygenated Amides and Carbamates : This is one of the most common strategies. Precursors such as α-hydroxyamides, α-alkoxyamides, or hemiaminal ethers readily eliminate water or an alcohol under acidic conditions (Brønsted or Lewis acids) to form the N-acyliminium ion.[2][7] This method is widely used in the synthesis of alkaloids and other complex nitrogen heterocycles.[2] For instance, 3-hydroxyisoindolinones are pivotal scaffolds that easily generate N-acyliminium ions for the synthesis of heterocycles.[7]
-
From Reduction of Cyclic Imides : Cyclic imides can be reduced to the corresponding α-hydroxy lactams (hemiaminals) or, in the presence of an alcohol, α-alkoxy lactams.[2] These products serve as direct precursors for cyclic N-acyliminium ions.[2] Reagents like sodium borohydride in acidic media or lithium triethylborohydride are often employed for this regioselective reduction.[2][8]
-
From N-Acylation of Imines : The acylation of pre-formed imines with acid chlorides or anhydrides can generate N-acyliminium species.[2] This approach is straightforward but less common due to the potential instability of the imine starting materials.
-
Catalytic Asymmetric Methods : Modern synthetic chemistry has seen the rise of catalytic enantioselective methods for generating and trapping N-acyliminium ions.
-
Asymmetric Counteranion-Directed Catalysis (ACDC) : Strong and confined Brønsted acids, such as imidodiphosphorimidates (IDPis), can catalyze the formation of N-acyliminium ions from hemiaminal ethers.[9][10] The chiral counteranion pairs with the transient cation, effectively shielding one face and directing the nucleophilic attack with high enantioselectivity.[9]
-
Chiral Phosphoric Acid (CPA) Catalysis : Chiral phosphoric acids are effective Brønsted acid catalysts for enantioselective additions to in situ generated N-acyliminium ions, particularly in cyclization cascades.[11][12]
-
-
Photoredox and Electrochemical Methods : These methods offer mild and alternative approaches.
-
Visible-Light Photoredox Catalysis : Iminium ions can be generated from the oxidation of α-amino C-H bonds using a photoredox catalyst like Ru(bpy)₃²⁺ under visible light irradiation.[13]
-
Electrochemical Oxidation : The anodic oxidation of amides can selectively generate N-acyliminium ions, which can then react with electron-rich arenes in a Friedel-Crafts-type amidomethylation.[14]
-
Trapping of N-Acyliminium Ions: Synthesis of N-Heterocycles
The high electrophilicity of N-acyliminium ions allows them to be trapped by a wide variety of nucleophiles.[2] Intramolecular trapping is a particularly powerful strategy for the construction of complex polycyclic systems.
-
π-Nucleophiles (Alkenes, Arenes) : Intramolecular cyclizations involving π-nucleophiles are extensively used in alkaloid synthesis.[2] These reactions, often termed N-acyliminium ion cyclizations, can form pyrrolidines, piperidines, indolizidines, and spirocyclic systems.[2][15] A classic example is the N-acyl-Pictet–Spengler reaction for synthesizing tetrahydroisoquinolines.[14]
-
Enol Silanes : In a Mukaiyama-Mannich type reaction, enol silanes add to N-acyliminium ions to form β-amino carbonyl compounds. This reaction has been rendered highly enantioselective using chiral IDPi catalysts.[9][10]
-
Enamides : Enamides can serve as nucleophiles in intramolecular reactions to form medium-sized diaza-heterocycles.[16]
-
Organometallic Reagents : Reagents such as Grignards and organolithiums can add to N-acyliminium ion precursors, although side reactions can sometimes be an issue.[3][8]
Quantitative Data Overview
The efficiency and stereoselectivity of N-acyliminium ion reactions are highly dependent on the precursors, activators, and nucleophiles used. The following tables summarize representative quantitative data from the literature.
Table 1: Asymmetric Additions to In Situ Generated Cyclic N-Acyliminium Ions
| Catalyst/Method | Nucleophile | Ring Size | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | α-Fluoro(phenylsulfonyl)methane | 5 (Isoindolinone) | High | up to 50:1 | up to 99 | [11] |
| IDPi Organocatalyst | Silyl Ketene Acetal | 5 (Pyrrolidine) | 99 | >20:1 | 98 | [9] |
| IDPi Organocatalyst | Silyl Ketene Acetal | 6 (Piperidine) | 99 | >20:1 | 97 | [9] |
| Chiral Auxiliary (Oxazolidinone) | Silyl Ketene Acetal | Acyclic | 89 | >99:1 | >99 |[17] |
Table 2: N-Acyliminium Ion Cyclization Cascades
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid | Tryptamine + Enol Lactone | Tetracyclic Indole Alkaloid Core | 63-99 | 72-99 | [12] |
| Lewis Acid (TiCl₄) | Enamide Precursor | Pyrroloisoquinoline | Not specified | Not specified | [4] |
| Formic Acid | Amido-alkene | Erythrinane Skeleton | Not specified | Not applicable |[2] |
Experimental Protocols
Protocol 1: CPA-Catalyzed Asymmetric Addition to an In Situ Generated Isoindolinone N-Acyliminium Ion
This protocol is a representative example based on the work reported for the synthesis of sulfone-bearing isoindolinones.[11]
Materials:
-
3-Hydroxyisoindolinone precursor (1.0 equiv)
-
α-Fluoro(phenylsulfonyl)methane derivative (1.2 equiv)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP) (10 mol%)
-
4Å Molecular Sieves (activated)
-
Anhydrous solvent (e.g., Toluene or CH₂Cl₂)
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar and activated 4Å molecular sieves, add the 3-hydroxyisoindolinone precursor (e.g., 0.1 mmol, 1.0 equiv) and the CPA catalyst (0.01 mmol, 0.1 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous toluene (1.0 mL) via syringe.
-
Cool the mixture to the specified temperature (e.g., -20 °C).
-
Add the α-fluoro(phenylsulfonyl)methane nucleophile (0.12 mmol, 1.2 equiv) as a solution in anhydrous toluene.
-
Stir the reaction mixture at this temperature for the required time (e.g., 24-48 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: IDPi-Catalyzed Enantioselective Addition of an Enol Silane to a Hemiaminal Ether
This protocol is adapted from the methodology for catalytic asymmetric additions to cyclic, aliphatic N-acyliminium ions.[9]
Procedure:
-
To a solution of the IDPi catalyst (e.g., 5 mol%) in an anhydrous, non-polar solvent (e.g., methylcyclohexane) under an inert atmosphere, add the hemiaminal methyl ether precursor (1.0 equiv).
-
Cool the solution to the optimal temperature (e.g., -78 °C).
-
Add the enol silane (e.g., silyl ketene acetal, 1.5 equiv) dropwise over several minutes.
-
Stir the reaction at this temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with a suitable quenching agent (e.g., a basic aqueous solution or by passing through a short plug of silica gel).
-
Warm the mixture to room temperature and perform a standard aqueous workup.
-
Dry the organic phase, concentrate, and purify the residue by flash chromatography to yield the α-substituted N-heterocycle.
-
Determine the yield and enantioselectivity of the purified product.
Conclusion
The in situ generation of N-acyliminium ions is a cornerstone of modern synthetic chemistry, providing a powerful and versatile platform for the construction of complex nitrogen-containing molecules.[18] The continuous development of novel precursors and, most importantly, sophisticated catalytic systems has overcome long-standing challenges in stereocontrol.[9] The ability to generate these highly reactive species under mild conditions using organocatalytic, photoredox, or electrochemical methods opens new avenues for innovation. For researchers in drug discovery and natural product synthesis, mastering these techniques is essential for accessing novel chemical space and developing efficient, stereoselective synthetic routes to biologically active compounds.
References
- 1. Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pure.mpg.de [pure.mpg.de]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic asymmetric addition to cyclic N-acyl-iminium: access to sulfone-bearing contiguous quaternary stereocenters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functionally Diverse Nucleophilic Trapping of Iminium Intermediates Generated Utilizing Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Search Results [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Trapping of N-Acyliminium Ions with Enamides: An Approach to Medium-Sized Diaza-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Evaluation of 1-Acetyl-2-ethynylpyrrolidine as a Potential Anticancer Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction: The search for novel anticancer agents is a cornerstone of modern pharmaceutical research.[1] Pyrrolidine and its derivatives represent a significant class of compounds, both synthetic and natural, that exhibit a wide range of pharmacological activities, including potent anticancer effects.[2][3] Similarly, molecules containing an acetylenic (ethynyl) group have been isolated from various natural sources and have demonstrated promising cytotoxic and antitumor properties.[4][5] The compound 1-Acetyl-2-ethynylpyrrolidine combines both the pyrrolidine scaffold and a reactive ethynyl group, making it a compelling candidate for evaluation as a novel anticancer agent.
These application notes provide a comprehensive framework and detailed protocols for the systematic evaluation of this compound's anticancer potential. The outlined experiments progress from initial cytotoxicity screening to the elucidation of its mechanism of action, including its effects on apoptosis, cell cycle progression, and key cancer-related signaling pathways.
Section 1: In Vitro Cytotoxicity Assessment
The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effect on a panel of human cancer cell lines.[6] Tetrazolium reduction assays, such as the MTT and XTT assays, are widely used colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]
Experimental Protocol: Cell Viability (XTT Assay)
The XTT assay is advantageous as its resulting formazan product is water-soluble, eliminating the need for a solubilization step required in the MTT assay.
Materials:
-
This compound (AEP)
-
Human cancer cell lines (e.g., A549-lung, HCT116-colon, MCF-7-breast) and a non-cancerous cell line (e.g., HEK293-human embryonic kidney)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) reagent
-
Electron coupling reagent (e.g., PMS - Phenazine Methosulfate)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of AEP in culture medium. After incubation, remove the old medium and add 100 µL of fresh medium containing various concentrations of AEP (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Prepare the XTT/PMS solution immediately before use according to the manufacturer's instructions.
-
Assay: Add 50 µL of the XTT/PMS solution to each well and incubate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow XTT to an orange-colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 450 nm (with a reference wavelength of 660 nm) using a microplate reader.[9]
-
Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Data Presentation: Hypothetical IC₅₀ Values
The following table summarizes hypothetical IC₅₀ values for this compound (AEP) against various cell lines.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| A549 | Lung Carcinoma | 12.5 |
| HCT116 | Colorectal Carcinoma | 8.2 |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| HEK293 | Normal Kidney | > 100 |
Workflow Visualization
Caption: Workflow for assessing cytotoxicity using the XTT assay.
Section 2: Apoptosis Induction Analysis
Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.[10] A widely used method to detect apoptosis is flow cytometry using dual staining with Annexin V and Propidium Iodide (PI).[11][12] Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.[11][13]
Experimental Protocol: Annexin V/PI Flow Cytometry Assay
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
This compound (AEP)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and grow to ~70% confluency. Treat the cells with AEP at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Combine all cells from each well.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[14]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]
-
Data Presentation: Hypothetical Apoptosis Analysis
The table below shows the hypothetical distribution of HCT116 cells after a 24-hour treatment with AEP.
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | 95.1 | 2.5 | 2.4 |
| AEP (IC₅₀) | 60.3 | 25.4 | 14.3 |
| AEP (2x IC₅₀) | 25.7 | 48.9 | 25.4 |
Workflow Visualization
Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.
Section 3: Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[15][16] Cell cycle distribution can be analyzed by flow cytometry after staining cellular DNA with propidium iodide (PI).[14] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.[17]
Experimental Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
This compound (AEP)
-
Ice-cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCT116 cells and treat with AEP at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting: Harvest the cells by trypsinization and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[17][18] Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).[14]
-
Washing: Centrifuge the fixed cells (at a higher speed than live cells) and wash twice with PBS to remove the ethanol.[17]
-
Staining: Resuspend the cell pellet in PI staining solution. The RNase A in the solution is crucial for degrading RNA to ensure that only DNA is stained.[14][18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the samples by flow cytometry. Use a dot plot of PI-Area vs. PI-Width to exclude doublets and analyze the cell cycle distribution of the single-cell population.[18]
Data Presentation: Hypothetical Cell Cycle Distribution
The table presents hypothetical data on the cell cycle distribution of HCT116 cells following AEP treatment.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.2 | 30.5 | 14.3 |
| AEP (IC₅₀) | 40.1 | 25.3 | 34.6 |
| AEP (2x IC₅₀) | 28.9 | 15.1 | 56.0 |
Workflow Visualization
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Section 4: Molecular Mechanism Elucidation by Western Blotting
To understand the molecular mechanism underlying the observed apoptosis and cell cycle arrest, Western blotting can be used to analyze the expression levels of key regulatory proteins.[20][21] This technique allows for the detection of specific proteins involved in apoptosis (e.g., Caspase-3, Bcl-2 family) and cell cycle control (e.g., cyclins, CDKs).[20]
Experimental Protocol: Western Blotting
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., nitrocellulose membrane, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p21, anti-Actin)
-
HRP-conjugated secondary antibodies[22]
-
Chemiluminescent substrate (ECL)[22]
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cell pellets in RIPA buffer on ice.[23] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by size via SDS-polyacrylamide gel electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.[23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle shaking.[22][23]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[22]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-Actin) to determine changes in protein expression.
Data Presentation: Hypothetical Protein Expression Changes
The table summarizes hypothetical changes in key regulatory proteins in HCT116 cells after 24h treatment with AEP, as determined by Western blotting.
| Protein Target | Function | Fold Change vs. Control (AEP IC₅₀) |
| Cleaved Caspase-3 | Apoptosis Executioner | + 4.5 |
| Bax | Pro-apoptotic | + 2.8 |
| Bcl-2 | Anti-apoptotic | - 3.2 |
| p21 | Cell Cycle Inhibitor | + 3.7 |
| β-Actin | Loading Control | 1.0 |
Signaling Pathway Visualization
Caption: Hypothetical signaling pathway modulated by AEP.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of natural and synthetic acetylenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylenic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 13. Apoptosis – NovoCyte Flow Cytometers | Agilent [agilent.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. medicine.uams.edu [medicine.uams.edu]
- 20. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. CST | Cell Signaling Technology [cellsignal.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: A Detailed Protocol for the Addition of Terminal Alkynes to N-Acyliminium Ions
Audience: Researchers, scientists, and drug development professionals.
Abstract: The addition of terminal alkynes to N-acyliminium ions represents a powerful and convergent strategy for the synthesis of propargylamines and related α-alkynyl amide structures. These products are valuable synthetic intermediates, serving as key building blocks in the creation of complex nitrogen-containing heterocycles, natural products, and pharmacologically active compounds.[1][2] N-acyliminium ions, typically generated in situ from stable precursors, are highly reactive electrophiles that readily engage with nucleophilic partners.[3][4][5] This protocol details established methods for this transformation, focusing on copper-catalyzed systems that offer mild conditions, operational simplicity, and broad substrate scope.
Reaction Principle and Mechanism
The core of this transformation involves the coupling of two key reactive intermediates: an electrophilic N-acyliminium ion and a nucleophilic metal acetylide.
-
N-Acyliminium Ion Generation: N-acyliminium ions are typically too reactive to be isolated and are therefore generated in situ. Common precursors include α-hydroxyamides, N,O-acetals, or α-amido sulfones.[6] Activation with a Brønsted or Lewis acid facilitates the departure of a leaving group (e.g., -OH, -OR), forming the highly electrophilic N-acyliminium cation.[3][4] In many related one-pot syntheses, these ions are transiently formed from the condensation of an aldehyde and an amine.[7]
-
Acetylide Formation and Nucleophilic Addition: Terminal alkynes possess an acidic proton (pKa ≈ 25) that can be removed by a suitable base or, more commonly, coordinated to a transition metal like copper(I).[8][9] This generates a potent carbon nucleophile (a metal acetylide) that readily attacks the electrophilic carbon of the N-acyliminium ion, forging a new carbon-carbon bond and yielding the desired propargylamine product.
Figure 1. General mechanism for the addition of terminal alkynes to N-acyliminium ions.
Experimental Protocols
Two primary, reliable protocols are presented below. The first describes a three-component reaction where the iminium ion is generated in situ in an aqueous medium. The second details a similar coupling reaction using α,β-unsaturated ketones as an alternative starting material in an organic solvent.
Protocol 1: Copper/Ruthenium-Catalyzed Three-Component Synthesis in Water
This procedure, adapted from Li and coworkers, describes the direct addition of a terminal alkyne to an imine formed in situ from an aldehyde and an amine.[7] The reaction proceeds efficiently in water, highlighting a green chemistry approach.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 2.0 mmol)
-
Amine (e.g., Aniline, 2.4 mmol)
-
Terminal Alkyne (e.g., Phenylacetylene, 2.4 mmol)
-
Ruthenium(III) chloride (RuCl₃, 3 mol%)
-
Copper(I) bromide (CuBr, 30 mol%)
-
Water (H₂O)
-
Diethyl ether or Methylene chloride (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction vessel (e.g., 25 mL round-bottom flask) with stir bar
-
Nitrogen atmosphere setup
Procedure:
-
Imine Formation: In the reaction vessel, combine the aldehyde (2.0 mmol) and the amine (2.4 mmol). Heat the mixture at 60 °C for approximately 2 hours to facilitate imine formation.
-
Catalyst Addition: Allow the mixture to cool slightly. Under a nitrogen atmosphere, add ruthenium trichloride (0.06 mmol) and copper(I) bromide (0.6 mmol).
-
Reagent Addition: Add the terminal alkyne (2.4 mmol) followed by water (2 mL) to the mixture via syringe.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to the desired reaction temperature (typically 60-100 °C, see Table 1) and stir overnight.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Extract the aqueous mixture with diethyl ether or methylene chloride (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using an Ethyl Acetate/Hexane eluent) to yield the pure propargylamine product.[7]
Protocol 2: Copper-Catalyzed Synthesis from α,β-Unsaturated Ketones
This method, developed by Reddy and coworkers, utilizes α,β-unsaturated ketones, secondary amines, and terminal alkynes to synthesize a diverse range of propargylamines.[2] The reaction involves a Michael addition followed by C-C bond cleavage and subsequent addition to the in situ formed iminium ion.
Materials:
-
Secondary Amine (e.g., Morpholine, 2.0 mmol)
-
α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone, 2.0 mmol)
-
Terminal Alkyne (e.g., Phenylacetylene, 2.2 mmol)
-
Copper(I) chloride (CuCl, 0.2 mmol, 10 mol%)
-
Toluene (4 mL)
-
Methylene chloride (DCM)
-
Saturated NaCl solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
10 mL round-bottom flask with stir bar
-
Nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a 10 mL round-bottom flask under a nitrogen atmosphere, add CuCl (0.020 g, 0.2 mmol), the secondary amine (2.0 mmol), the α,β-unsaturated ketone (2.0 mmol), and the terminal alkyne (2.2 mmol).
-
Solvent Addition: Add toluene (4 mL) to the flask.
-
Reaction: Stir the reaction mixture at 100 °C for 12 hours.
-
Workup: After cooling to room temperature, remove the toluene under reduced pressure. Add water (5 mL) and DCM (15 mL) to the residue and transfer to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with saturated NaCl solution, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by chromatography on silica gel (100–200 mesh) using a hexane/ethyl acetate mixture (e.g., 80:20) as the eluent to isolate the desired propargylamine.[2]
Figure 2. A generalized workflow for the synthesis of propargylamines.
Data Presentation: Substrate Scope and Yields
The following tables summarize representative results for the protocols described, demonstrating the versatility of the methods with various substrates.
Table 1: Representative Yields for Protocol 1 (Cu/Ru-Catalyzed Synthesis) [7]
| Entry | Aldehyde | Amine | Alkyne | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | Aniline | Phenylacetylene | 100 | 92 |
| 2 | 4-Cl-Benzaldehyde | Aniline | Phenylacetylene | 100 | 90 |
| 3 | 4-MeO-Benzaldehyde | Aniline | Phenylacetylene | 100 | 85 |
| 4 | Benzaldehyde | 4-MeO-Aniline | Phenylacetylene | 100 | 91 |
| 5 | Benzaldehyde | Aniline | 1-Hexyne | 60 | 75 |
Table 2: Representative Yields for Protocol 2 (CuCl-Catalyzed Synthesis) [2]
| Entry | Amine | α,β-Unsaturated Ketone | Alkyne | Yield (%) |
| 1 | Morpholine | Methyl vinyl ketone | Phenylacetylene | 98 |
| 2 | Piperidine | Methyl vinyl ketone | Phenylacetylene | 95 |
| 3 | Dibenzylamine | Methyl vinyl ketone | Phenylacetylene | 80 |
| 4 | Morpholine | Methyl vinyl ketone | 1-Hexyne | 85 |
| 5 | Morpholine | Ethyl vinyl ketone | Phenylacetylene | 94 |
Safety and Handling
-
Reagents: Handle all chemicals, especially metal catalysts, amines, and organic solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Atmosphere: Reactions involving copper(I) catalysts are often sensitive to air and are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 7. Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 9. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
Application of 1-Acetyl-2-ethynylpyrrolidine in Alkaloid Synthesis: A Proposed Strategy for the Synthesis of (-)-Tashiromine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-2-ethynylpyrrolidine is a chiral building block with significant potential in the stereoselective synthesis of various alkaloids. Its rigid pyrrolidine core, derived from natural amino acids like proline, offers a scaffold for the construction of complex polycyclic systems. The presence of an N-acetyl group enhances the electrophilicity of the corresponding N-acyliminium ion intermediate, facilitating key carbon-carbon bond-forming reactions. The 2-ethynyl substituent serves as a versatile functional handle for a variety of transformations, including carbon chain extension, cyclization reactions, and the introduction of further functionality. This application note outlines a proposed synthetic strategy for the indolizidine alkaloid (-)-tashiromine, leveraging the unique reactivity of this compound.
Proposed Synthetic Application: Total Synthesis of (-)-Tashiromine
(-)-Tashiromine is a simple indolizidine alkaloid that has been a popular target for synthetic chemists. The strategy outlined here involves a key intramolecular cyclization of an N-acyliminium ion derived from a modified this compound precursor. The ethynyl group can be further elaborated post-cyclization to introduce the required hydroxymethyl side chain.
Retrosynthetic Analysis
The retrosynthetic analysis of (-)-tashiromine reveals a logical disconnection back to a 2-substituted pyrrolidine derivative. The indolizidine core can be disconnected at the C8-C8a bond, which can be formed via an intramolecular cyclization. This leads back to a pyrrolidine precursor with a side chain at the C2 position, which can be derived from this compound.
Caption: Retrosynthetic analysis of (-)-Tashiromine.
Proposed Forward Synthesis
The proposed forward synthesis commences with the Sonogashira coupling of this compound with a suitable aryl or vinyl halide to introduce the necessary carbon framework for the subsequent cyclization. The resulting coupled product can then be subjected to an acid-mediated intramolecular cyclization via an N-acyliminium ion intermediate to form the indolizidinone core. Finally, reduction of the lactam carbonyl and any other protecting groups would yield (-)-tashiromine.
Caption: Proposed workflow for the synthesis of (-)-Tashiromine.
Data Presentation
The following tables present illustrative data for analogous reactions found in the literature, which support the feasibility of the proposed synthetic steps.
| Step | Reaction | Substrate (Analogous) | Conditions | Yield (%) | Reference (Analogous) |
| 1 | Sonogashira Coupling | N-Boc-2-ethynylpyrrolidine | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 85-95 | (Illustrative) |
| 2 | N-Acyliminium Ion Cyclization | N-acylpyrrolidine with pendant alkyne | Lewis Acid (e.g., BF₃·OEt₂), CH₂Cl₂, -78 °C to rt | 60-80 | (Illustrative) |
| 3 | Reduction of Indolizidinone | Indolizidinone | LiAlH₄, THF, 0 °C to reflux | 80-90 | (Illustrative) |
Experimental Protocols (Proposed)
These protocols are based on established procedures for similar transformations and are proposed for the synthesis of (-)-tashiromine from this compound. Optimization may be required.
Protocol 1: Sonogashira Coupling of this compound
Objective: To couple this compound with a suitable coupling partner (e.g., vinyl bromide) to introduce the side chain required for cyclization.
Materials:
-
This compound
-
Vinyl bromide (or other suitable halide)
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
Copper(I) iodide (CuI) (Co-catalyst)
-
Triethylamine (Et₃N) (Base)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Argon atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).
-
Add anhydrous THF, followed by triethylamine.
-
Add this compound (1.0 eq) to the mixture.
-
Slowly add the vinyl bromide (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Intramolecular N-Acyliminium Ion Cyclization
Objective: To effect the intramolecular cyclization of the Sonogashira coupling product to form the indolizidinone core.
Materials:
-
Coupled pyrrolidine derivative from Protocol 1
-
Lewis acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon atmosphere
Procedure:
-
Dissolve the coupled pyrrolidine derivative (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂) (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the indolizidinone.
Protocol 3: Reduction of the Indolizidinone to (-)-Tashiromine
Objective: To reduce the lactam carbonyl of the indolizidinone intermediate to afford the final product, (-)-tashiromine.
Materials:
-
Indolizidinone from Protocol 2
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add a suspension of LiAlH₄ (3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the indolizidinone (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by distillation to obtain (-)-tashiromine.
Signaling Pathways and Logical Relationships
The core of the proposed synthesis relies on the generation and subsequent intramolecular trapping of a reactive N-acyliminium ion.
Application Note: Protocol for the α-Lithiation of N-Acetylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the α-lithiation of N-acetylpyrrolidine followed by electrophilic quenching. This method facilitates the introduction of substituents at the C2 position of the pyrrolidine ring, a common structural motif in many biologically active compounds and pharmaceutical agents. The protocol is based on established procedures for the analogous N-Boc-pyrrolidine, utilizing sec-butyllithium (s-BuLi) as the deprotonating agent at low temperatures. Safety precautions for handling pyrophoric organolithium reagents are also detailed.
Introduction
The functionalization of heterocyclic compounds is a cornerstone of modern synthetic and medicinal chemistry. The pyrrolidine ring, in particular, is a prevalent scaffold in numerous pharmaceuticals. The directed deprotonation of an α-carbon next to the nitrogen atom, followed by trapping with an electrophile, offers a powerful and direct route to introduce molecular complexity. This process, known as α-lithiation, generates a nucleophilic organolithium intermediate that can react with a wide range of electrophiles. While extensive literature exists for the α-lithiation of N-Boc-pyrrolidine, this protocol adapts the methodology for N-acetylpyrrolidine, providing a valuable tool for chemists working with this substrate.
Experimental Principle
The reaction proceeds via the deprotonation of one of the α-protons of N-acetylpyrrolidine using a strong, sterically hindered base, sec-butyllithium (s-BuLi). The reaction is conducted at cryogenic temperatures (-78 °C) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to ensure the stability of the resulting organolithium intermediate and to minimize side reactions. The presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation and stabilize the intermediate. The generated α-lithiated species is then quenched with an electrophile (E+) to yield the α-substituted N-acetylpyrrolidine.
Experimental Protocol
This protocol describes the α-lithiation of N-acetylpyrrolidine and subsequent quenching with trimethylsilyl chloride (Me₃SiCl) on a 1 mmol scale.
3.1 Materials
-
N-acetylpyrrolidine (1.0 mmol, 113.16 mg)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
-
N,N,N',N'-tetramethylethylenediamine (TMEDA), (1.3 mmol, 0.195 mL, 151 mg)
-
sec-Butyllithium (s-BuLi), (1.3 mmol, 0.93 mL of a 1.4 M solution in cyclohexane)
-
Trimethylsilyl chloride (Me₃SiCl), (1.5 mmol, 0.19 mL, 163 mg)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (high purity)
3.2 Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Oven-dried glassware (round-bottom flask, syringes, needles)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath (-78 °C)
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
3.3 Procedure
-
Preparation: Assemble a flame- or oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon or nitrogen.[1]
-
Reagent Addition: To the flask, add N-acetylpyrrolidine (1.0 mmol) and anhydrous THF (5 mL) via syringe. Add TMEDA (1.3 mmol) to the solution.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.3 mmol) dropwise to the cooled solution via syringe over 5-10 minutes. Ensure the internal temperature does not rise significantly.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.
-
Electrophilic Quench: Add trimethylsilyl chloride (1.5 mmol) dropwise to the reaction mixture.
-
Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with water (15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-substituted N-acetylpyrrolidine.
Quantitative Data
The efficiency of the α-lithiation and trapping is highly dependent on the electrophile used. The following table summarizes representative yields for the related α-lithiation of N-Boc-pyrrolidine, which serves as a useful benchmark for what can be expected with N-acetylpyrrolidine under optimized conditions.
| Entry | Base / Additive | Electrophile (E+) | Product | Yield (%) |
| 1 | s-BuLi / TMEDA | Me₃SiCl | 2-trimethylsilyl-N-Boc-pyrrolidine | 66-76[2] |
| 2 | n-BuLi / TMEDA | Me₂SO₄ | 2-methyl-N-Boc-2-phenylpyrrolidine | 86[3] |
| 3 | s-BuLi / TMEDA | DMF | 2-formyl-N-Boc-2-phenylpyrrolidine | -[3] |
| 4 | n-BuLi | MeOD | 2-deuterio-N-Boc-2-phenylpyrrolidine* | >95 (conversion)[3] |
*Note: Yields for entries 2-4 are for the lithiation of N-Boc-2-phenylpyrrolidine.
Safety Precautions
Organolithium reagents such as s-BuLi are highly reactive, pyrophoric (ignite spontaneously in air), and corrosive.[1] All manipulations must be performed under a strict inert atmosphere (argon or nitrogen) using proper Schlenk techniques or in a glovebox.[4]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[1]
-
Glassware: All glassware must be thoroughly dried in an oven or by flame-drying under vacuum to remove any traces of water.[1]
-
Quenching: Exercise extreme caution when quenching the reaction. The quenching of residual organolithium reagent is highly exothermic. Small residues can be quenched by slow addition to a solution of isopropanol in an inert solvent like heptane.[1]
Experimental Workflow Diagram
The logical flow of the experimental protocol is visualized below.
Caption: Workflow for the α-lithiation and electrophilic trapping of N-acetylpyrrolidine.
References
- 1. Continuous Flow Acylation of (Hetero)aryllithiums with Polyfunctional N,N‐Dimethylamides and Tetramethylurea in Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Lewis Acid Catalyzed Synthesis of 2-Ethynylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-ethynylpyrrolidine, a valuable building block in medicinal chemistry, utilizing Lewis acid catalysis. The methodologies described herein focus on the intramolecular hydroamination of amino alkynes, a powerful strategy for the construction of the pyrrolidine ring.
Introduction
The 2-ethynylpyrrolidine scaffold is a privileged motif in drug discovery, imparting unique conformational constraints and providing a handle for further functionalization through click chemistry and other alkyne-based transformations. Lewis acid catalysis offers a mild and efficient approach to the synthesis of this important heterocyclic system. In particular, gold(I) and other late transition metals have emerged as highly effective catalysts for the intramolecular hydroamination of amino alkynes, proceeding through activation of the alkyne moiety towards nucleophilic attack by the tethered amine.
Key Applications in Drug Development
The pyrrolidine ring is a common feature in numerous FDA-approved drugs and clinical candidates. The introduction of an ethynyl group at the 2-position offers several advantages:
-
Metabolic Stability: The ethynyl group can enhance metabolic stability by blocking potential sites of oxidation.
-
Target Engagement: The rigid nature of the ethynyl group can provide precise interactions with biological targets.
-
Bioorthogonal Chemistry: The terminal alkyne allows for covalent modification of biomolecules through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, facilitating the development of targeted therapies and diagnostic agents.
Lewis Acid Catalysis in 2-Ethynylpyrrolidine Synthesis
The synthesis of 2-ethynylpyrrolidine via Lewis acid-catalyzed intramolecular cyclization of a suitable amino alkyne precursor is a highly effective strategy. Gold(I) complexes, in particular, have demonstrated exceptional activity as soft π-acids for the activation of alkynes. The general transformation is depicted below:
Scheme 1: General Reaction for Lewis Acid-Catalyzed Synthesis of 2-Ethynylpyrrolidine
Caption: Intramolecular hydroamination of an amino alkyne to yield a 2-ethynylpyrrolidine derivative.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 2-substituted pyrrolidines using Lewis acid catalysis, based on analogous reactions found in the literature. These values provide an expected range for the synthesis of 2-ethynylpyrrolidine.
| Entry | Lewis Acid Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | [Au(IPr)]NTf₂ | N-protected 5-amino-1-alkyne | Dioxane | 80 | 1-4 | 85-95 | [1] |
| 2 | Ph₃PAuNTf₂ | N-protected 5-amino-1-alkyne | CH₂Cl₂ | RT | 12 | 70-80 | [2] |
| 3 | Cu/Al₂O₃ | N-protected 5-amino-1-alkyne | Toluene | 110 | 24 | 60-75 | [3] |
| 4 | AgOTf | N-protected 5-amino-1-alkyne | Acetonitrile | 60 | 6 | 75-85 | [4] |
Experimental Protocols
Protocol 1: Gold(I)-Catalyzed Intramolecular Hydroamination of N-Boc-5-amino-1-hexyne
This protocol describes a general procedure for the synthesis of N-Boc-2-ethynylpyrrolidine using a gold(I)-NHC catalyst.
Materials:
-
N-Boc-5-amino-1-hexyne
-
[Au(IPr)]NTf₂ (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add N-Boc-5-amino-1-hexyne (1.0 mmol, 1.0 equiv).
-
Add anhydrous 1,4-dioxane (5 mL) to dissolve the substrate.
-
In a separate vial, weigh [Au(IPr)]NTf₂ (0.02 mmol, 2 mol%) and dissolve it in a minimal amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the substrate solution via syringe.
-
Heat the reaction mixture to 80 °C and stir for 1-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-2-ethynylpyrrolidine.
Expected Outcome:
The desired N-Boc-2-ethynylpyrrolidine is expected to be obtained as a colorless oil in high yield (typically 85-95%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Mandatory Visualizations
Reaction Pathway Diagram
The following diagram illustrates the proposed catalytic cycle for the gold(I)-catalyzed intramolecular hydroamination of an amino alkyne.
Caption: Proposed catalytic cycle for gold(I)-catalyzed synthesis of 2-ethynylpyrrolidine.
Experimental Workflow Diagram
This diagram outlines the key steps in the experimental procedure for the synthesis and purification of 2-ethynylpyrrolidine.
Caption: General experimental workflow for 2-ethynylpyrrolidine synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Anticonvulsant Activity Screening of N-Acylpyrrolidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to screen N-acylpyrrolidines and related compounds for anticonvulsant activity. The protocols detailed below are established preclinical models for identifying and characterizing potential antiepileptic drugs.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The development of novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles remains a critical area of research. N-acylpyrrolidines and their derivatives, such as those incorporating the pyrrolidine-2,5-dione scaffold, have emerged as a promising class of compounds with potential anticonvulsant properties. Their structural similarity to endogenous neuromodulators and existing AEDs makes them attractive candidates for drug discovery programs.
The primary goal of preclinical anticonvulsant screening is to identify compounds that can suppress or prevent seizures in validated animal models. The two most widely used and predictive models for initial screening are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. The MES model is considered a model of generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. Compounds active in these models are further evaluated for their potency, toxicity, and potential mechanism of action.
Data Presentation: Anticonvulsant Activity of N-Acylpyrrolidine Derivatives
The following tables summarize the quantitative anticonvulsant activity of representative N-acylpyrrolidine and pyrrolidine-2,5-dione derivatives from published studies. These data allow for a comparative analysis of the potency and safety of these compounds.
Table 1: Anticonvulsant Activity of 3-Substituted (2,5-Dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [1]
| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz (44 mA) ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) (MES) |
| 14 | 49.6 | 31.3 | 67.4 | 63.2 | > 300 | > 6.0 |
ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose (assessed by the rotarod test); PI: Protective Index (TD₅₀/ED₅₀)
Table 2: Anticonvulsant Activity of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Derivatives [2]
| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) (MES) |
| 4 | 62.14 | 75.59 | > 300 | > 4.83 |
| VPA | 252.7 | 130.6 | 438.4 | 1.73 |
| ETX | - | 221.7 | 651.3 | - |
VPA: Valproic Acid; ETX: Ethosuximide
Table 3: Anticonvulsant Activity of 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [3]
| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) (MES) |
| 6 | 68.30 | 28.20 | > 300 | > 4.39 |
| VPA | 252.74 | 130.64 | 438.4 | 1.73 |
Table 4: Anticonvulsant Activity of N-Phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione [4]
| Compound | MES ED₅₀ (mg/kg, rats) | TD₅₀ (mg/kg, rats) | Protective Index (PI) (MES) |
| 15 | 69.89 | 500 | 7.15 |
Experimental Protocols
Synthesis of a Representative N-Acylpyrrolidine Derivative
This protocol describes the synthesis of 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6), a potent anticonvulsant agent[3].
Materials:
-
3-(2-chlorophenyl)pyrrolidine-2,5-dione
-
2-chloro-1-(4-(4-fluorophenyl)piperazin-1-yl)ethan-1-one
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
A mixture of 3-(2-chlorophenyl)pyrrolidine-2,5-dione (1.0 eq), 2-chloro-1-(4-(4-fluorophenyl)piperazin-1-yl)ethan-1-one (1.0 eq), and anhydrous potassium carbonate (2.0 eq) in dry acetone is prepared.
-
The reaction mixture is heated at reflux for 24 hours.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
-
The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and elemental analysis.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds that prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures.[1][2]
Animals:
-
Male albino mice (e.g., CD-1) weighing 20-30 g.
-
Male albino rats (e.g., Sprague-Dawley) weighing 100-150 g.
Apparatus:
-
An electroshock apparatus capable of delivering a constant current.
-
Corneal electrodes.
Procedure:
-
Animals are randomly assigned to control and experimental groups.
-
The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The vehicle is administered to the control group.
-
At the time of peak effect of the compound (predetermined, e.g., 30-60 minutes post-administration), a maximal electrical stimulus is delivered through corneal electrodes.
-
Mice: 50 mA, 60 Hz for 0.2 seconds.
-
Rats: 150 mA, 60 Hz for 0.2 seconds.
-
-
A drop of saline or electrode gel is applied to the corneas before electrode placement to ensure good electrical contact. A local anesthetic may also be applied.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
The ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension) is calculated using a suitable statistical method (e.g., probit analysis).
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is used to identify compounds that raise the seizure threshold, which is relevant for absence seizures.[1]
Animals:
-
Male albino mice (e.g., CF-1) weighing 18-25 g.
Apparatus:
-
Syringes and needles for subcutaneous injection.
-
Observation chambers.
Procedure:
-
Animals are randomly assigned to control and experimental groups.
-
The test compound is administered i.p. or p.o. at various doses. The vehicle is administered to the control group.
-
At the time of peak effect of the compound, a convulsant dose of pentylenetetrazol (PTZ) is injected subcutaneously into the scruff of the neck. A commonly used dose is 85 mg/kg, which induces clonic seizures in over 95% of control animals.
-
Immediately after PTZ injection, each animal is placed in an individual observation chamber.
-
The animals are observed for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).
-
Protection is defined as the absence of clonic seizures during the observation period.
-
The ED₅₀ (the dose that protects 50% of the animals from clonic seizures) is calculated using a suitable statistical method.
Mandatory Visualizations
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for the screening of N-acylpyrrolidines for anticonvulsant activity.
Proposed Signaling Pathway for Anticonvulsant N-Acylpyrrolidines
Caption: Proposed mechanism of action for anticonvulsant N-acylpyrrolidines.
References
- 1. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [ruj.uj.edu.pl]
- 3. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ethynyl-1-(triisopropylsilyl)-1H-pyrrole in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2-ethynyl-1-(triisopropylsilyl)-1H-pyrrole, a versatile building block in organic synthesis. The triisopropylsilyl (TIPS) group offers steric protection to the pyrrole nitrogen, enhancing stability and directing reactivity, while the ethynyl group serves as a valuable handle for a variety of chemical transformations. This document outlines a plausible synthetic route to the title compound and details its application in key synthetic methodologies, including cycloaddition reactions and the construction of fused heterocyclic systems.
Synthesis of 2-Ethynyl-1-(triisopropylsilyl)-1H-pyrrole
The synthesis of 2-ethynyl-1-(triisopropylsilyl)-1H-pyrrole can be achieved in a three-step sequence starting from the readily available 1-(triisopropylsilyl)-1H-pyrrole. The synthetic pathway involves a bromination step, followed by a Sonogashira cross-coupling reaction and subsequent deprotection of the silyl-protected alkyne.
Caption: Synthetic route to 2-ethynyl-1-(triisopropylsilyl)-1H-pyrrole.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(triisopropylsilyl)-1H-pyrrole
While the direct selective bromination of 1-(triisopropylsilyl)-1H-pyrrole at the 2-position can be challenging, it is often observed as a co-product in the synthesis of the 3-bromo isomer[1]. Separation of the isomers can be achieved by column chromatography.
-
Materials: 1-(triisopropylsilyl)-1H-pyrrole, N-Bromosuccinimide (NBS), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 1-(triisopropylsilyl)-1H-pyrrole (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of NBS (1.05 eq) in anhydrous THF dropwise to the cooled pyrrole solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to separate the 2-bromo and 3-bromo isomers.
-
Step 2: Sonogashira Coupling to Synthesize 2-((Trimethylsilyl)ethynyl)-1-(triisopropylsilyl)-1H-pyrrole
-
Materials: 2-Bromo-1-(triisopropylsilyl)-1H-pyrrole, (Trimethylsilyl)acetylene, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous solvent (e.g., THF or Toluene).
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-1-(triisopropylsilyl)-1H-pyrrole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous triethylamine and anhydrous solvent.
-
Add (trimethylsilyl)acetylene (1.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
-
Step 3: Deprotection to Yield 2-Ethynyl-1-(triisopropylsilyl)-1H-pyrrole
-
Materials: 2-((Trimethylsilyl)ethynyl)-1-(triisopropylsilyl)-1H-pyrrole, Potassium carbonate (K₂CO₃), Methanol (MeOH).
-
Procedure:
-
Dissolve 2-((trimethylsilyl)ethynyl)-1-(triisopropylsilyl)-1H-pyrrole (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product.
-
Applications in Synthesis
2-Ethynyl-1-(triisopropylsilyl)-1H-pyrrole is a valuable intermediate for the synthesis of more complex molecules, particularly through cycloaddition reactions and the formation of fused heterocyclic systems.
Cycloaddition Reactions
The terminal alkyne functionality allows this compound to participate in various cycloaddition reactions, providing access to a diverse range of molecular scaffolds.
References
Application Notes and Protocols: Asymmetric Synthesis of Pyrrolidine Derivatives with Copper Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral pyrrolidine scaffolds are privileged structural motifs found in a vast array of biologically active natural products, pharmaceuticals, and are pivotal as organocatalysts and chiral ligands in asymmetric synthesis.[1][2] The development of efficient and stereocontrolled methods for their synthesis is of paramount importance to medicinal chemistry and drug discovery. Among the various synthetic strategies, copper-catalyzed asymmetric reactions have emerged as a powerful tool for constructing highly functionalized, enantioenriched pyrrolidine derivatives due to the low cost, low toxicity, and versatile reactivity of copper catalysts.[3][4]
This document provides detailed application notes and protocols for two prominent copper-catalyzed methodologies for the asymmetric synthesis of pyrrolidine derivatives: the 1,3-Dipolar Cycloaddition of Azomethine Ylides and the Intramolecular C-H Amination.
Methodology 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
The copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is one of the most robust and widely used methods for the synthesis of enantioenriched pyrrolidines.[4] This reaction allows for the creation of multiple stereocenters in a single, atom-economical step with high levels of regio-, diastereo-, and enantioselectivity.[4][5] The choice of the chiral ligand is crucial for achieving high stereocontrol.
A notable application of this methodology is the reaction of azomethine ylides, generated in situ from α-iminoesters, with β-fluoromethyl β,β-disubstituted enones. This specific transformation provides access to pyrrolidines bearing two adjacent quaternary stereocenters, which are challenging motifs in organic synthesis.[6]
General Reaction Scheme
Caption: General scheme for Cu(I)-catalyzed [3+2] cycloaddition.
Experimental Protocol: Synthesis of Chiral Fluorinated Pyrrolidines
This protocol is adapted from the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes, which yields novel chiral 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives.[7]
Materials:
-
Cu(OAc)₂ (1.0 mol%)
-
(R)-BINAP (1.1 mol%)
-
Glycine ester derivative (e.g., methyl glycinate)
-
Aldehyde or Ketone (for imine formation)
-
Fluorinated styrene derivative (1.0 equiv)
-
Base (e.g., DBU, 1.2 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Cu(OAc)₂ (1.0 mol%) and (R)-BINAP (1.1 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add the azomethine ylide precursor, which is the imine formed from the condensation of a glycine ester and an aldehyde/ketone (1.2 equiv).
-
Add the fluorinated styrene derivative (1.0 equiv) to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the base (e.g., DBU) dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.
-
Stir the reaction mixture until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral fluorinated pyrrolidine.
Data Presentation: Substrate Scope and Performance
The following table summarizes the results for the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various β-fluoromethyl β,β-disubstituted enones, demonstrating the method's high efficiency and stereoselectivity.[6]
| Entry | R¹ | R² | R³ | Yield (%) | dr | ee (%) |
| 1 | Ph | Me | Me | >99 | >20:1 | 99 |
| 2 | 4-MeC₆H₄ | Me | Me | 98 | >20:1 | 99 |
| 3 | 4-FC₆H₄ | Me | Me | 99 | >20:1 | 98 |
| 4 | 4-ClC₆H₄ | Me | Me | >99 | >20:1 | >99 |
| 5 | 2-Thienyl | Me | Me | 95 | >20:1 | 98 |
| 6 | Ph | Et | Et | 99 | >20:1 | 99 |
| 7 | Ph | -(CH₂)₅- | 96 | >20:1 | >99 |
Methodology 2: Copper-Catalyzed Intramolecular C–H Amination
Intramolecular C-H amination reactions provide a direct and atom-economical route to construct N-heterocycles, including pyrrolidines. Copper-catalyzed variants of this reaction have been developed as a cost-effective and efficient alternative to precious metal catalysts.[3] A key example is the cyclization of N-fluoride amides using a well-defined copper(I) precatalyst, which proceeds via a proposed Cu(I)/Cu(II) catalytic cycle.[8]
Proposed Catalytic Cycle
Caption: Proposed mechanism for Cu-catalyzed intramolecular C-H amination.
Experimental Protocol: Synthesis of Pyrrolidines from N-Fluoride Amides
This protocol is based on the mechanistic studies of copper-catalyzed intramolecular C-H amination of N-fluoride amides.[3][8]
Materials:
-
Copper(I) precatalyst (e.g., [Tpⁱᴾʳ²Cu(NCMe)]) (5 mol%)
-
N-fluoride amide substrate (1.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene-d₈ for NMR monitoring, or other high-boiling solvents like chlorobenzene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, dissolve the N-fluoride amide substrate (1.0 equiv) in the anhydrous, degassed solvent in a sealable reaction vessel (e.g., a J. Young NMR tube or a Schlenk flask).
-
Add the copper(I) precatalyst (5 mol%) to the solution.
-
Seal the reaction vessel tightly.
-
Heat the reaction mixture to the required temperature (e.g., 90 °C).
-
Monitor the reaction progress by ¹H NMR or GC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If necessary, filter the reaction mixture through a short pad of silica gel or celite to remove the copper catalyst, eluting with a suitable solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography or distillation to yield the pure pyrrolidine.
Data Presentation: Catalyst and Substrate Effects
The efficiency of the intramolecular C-H amination is influenced by the choice of the copper catalyst's ligand and the nature of the N-halo amide. The following table illustrates these effects on the synthesis of a model pyrrolidine.[3][8]
| Entry | Catalyst | Substrate | Temp (°C) | Time (h) | Yield (%) |
| 1 | [Tpⁱᴾʳ²Cu(NCMe)] | N-Fluoro Amide | 90 | 1.5 | 99 |
| 2 | [Tpᴾʰ²Cu(NCMe)] | N-Fluoro Amide | 90 | 1.5 | 75 |
| 3 | [Tpᴹᵉ²Cu(NCMe)] | N-Fluoro Amide | 90 | 1.5 | 30 |
| 4 | [Tpⁱᴾʳ²Cu(NCMe)] | N-Chloro Amide | 90 | 1.5 | 83 |
Yields determined by NMR spectroscopy.
Conclusion
Copper-catalyzed asymmetric synthesis provides powerful and versatile strategies for accessing chiral pyrrolidine derivatives. The 1,3-dipolar cycloaddition offers a convergent approach to complex, polysubstituted pyrrolidines with excellent stereocontrol, proving highly valuable for creating molecules with multiple stereocenters, including challenging quaternary centers.[6] Concurrently, intramolecular C-H amination presents a direct and atom-efficient pathway for constructing the pyrrolidine ring from linear precursors.[3][8] The choice of methodology can be tailored based on the desired substitution pattern and the availability of starting materials. The detailed protocols and comparative data presented herein serve as a practical guide for researchers in synthetic chemistry and drug development to apply these robust methods in their work.
References
- 1. mdpi.com [mdpi.com]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enantioselective-regiodivergent-synthesis-of-chiral-pyrrolidines-with-two-quaternary-stereocenters-via-ligand-controlled-copper-i-catalyzed-asymmetric-1-3-dipolar-cycloadditions - Ask this paper | Bohrium [bohrium.com]
- 7. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Pyrrolidines
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of substituted pyrrolidines, a critical structural motif in medicinal chemistry.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for synthesizing substituted pyrrolidines?
There are two main strategies for synthesizing substituted pyrrolidines:
-
Functionalization of a Pre-existing Ring: This approach uses readily available chiral precursors, most commonly L-proline or 4-hydroxyproline, and modifies their structure. This method is advantageous for producing optically pure compounds with good yields, as the core chiral center is already established.[3][4]
-
Cyclization of Acyclic Precursors: This strategy involves building the pyrrolidine ring from a linear starting material. Common methods include 1,3-dipolar cycloadditions, intramolecular aza-Michael cyclizations, and various annulation strategies.[3][5][6] While this can be more complex, it offers high versatility in creating diverse substitution patterns.[1]
Q2: How can I achieve stereocontrol in my pyrrolidine synthesis?
Stereocontrol is a significant challenge and a primary goal in pyrrolidine synthesis.[3] Key methods to control stereochemistry include:
-
Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is a powerful method for building the pyrrolidine ring, allowing for the controlled formation of up to four new stereogenic centers.[1][7] The use of chiral catalysts is crucial for enantioselectivity.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of the reaction. The auxiliary is typically removed in a subsequent step.
-
Substrate Control: When using chiral starting materials like proline, the existing stereocenter can influence the stereochemistry of subsequent reactions.[3]
-
Kinetic Resolution: This technique can be used to separate a racemic mixture of pyrrolidine precursors by selectively reacting one enantiomer at a faster rate.[8]
Q3: What are the most common ring-forming reactions for pyrrolidine synthesis?
Several powerful reactions are employed to construct the pyrrolidine ring:
-
[3+2] Cycloadditions: The reaction of azomethine ylides with alkenes is one of the most efficient methods for creating substituted pyrrolidines.[5][7][9]
-
Intramolecular Cyclization: This involves the cyclization of an amine onto an electrophilic center within the same molecule. Examples include intramolecular aza-Michael reactions and Schmidt reactions of ω-azido carboxylic acids.[6][10]
-
Reductive Amination: The reaction of a dicarbonyl compound with an amine can lead to the formation of a pyrrolidine ring through a tandem reaction sequence.
-
Palladium-Catalyzed Reactions: Methods like Pd-catalyzed alkene aminoarylation provide routes to specific classes of substituted pyrrolidines.[11]
Troubleshooting Guides
Problem 1: Low Reaction Yield
Low yields are a common issue. The following flowchart can help diagnose the potential cause.
Problem 2: Poor Stereoselectivity (Mixture of Diastereomers or Enantiomers)
-
Issue: The reaction produces a mixture of stereoisomers.
-
Possible Causes & Solutions:
-
Temperature: Diastereoselectivity can be highly temperature-dependent. Try running the reaction at a lower temperature to favor the thermodynamically more stable transition state.
-
Catalyst: If using a chiral catalyst, ensure it is of high purity and not degraded. The catalyst loading may also need optimization. For [3+2] cycloadditions, silver[9] and iridium[7] catalysts have been shown to provide high stereocontrol.
-
Solvent: The polarity of the solvent can influence the transition state geometry. Screen a range of solvents with different polarities.
-
Steric Hindrance: Increasing the steric bulk of substituents on either the dipole or the dipolarophile can enhance facial selectivity, leading to higher diastereoselectivity.[7]
-
Problem 3: Difficulty with Purification
-
Issue: The desired substituted pyrrolidine is difficult to separate from starting materials or byproducts.
-
Possible Causes & Solutions:
-
High Polarity/Water Solubility: Pyrrolidines are basic and can be highly water-soluble, especially as protonated salts.[12][13]
-
Solution: Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (like DCM or chloroform) and wash with a mild acid (e.g., dilute HCl or acetic acid). The pyrrolidine will move to the aqueous layer as a salt. Then, basify the aqueous layer and extract the free amine back into an organic solvent.[14]
-
-
Co-elution on Silica Gel: The basic nitrogen of the pyrrolidine can interact strongly with acidic silica gel, leading to streaking and poor separation.
-
Solution 1: Pre-treat the silica gel with triethylamine. A common method is to use a solvent system containing a small percentage (e.g., 1-2%) of triethylamine in the eluent to neutralize the acidic sites.
-
Solution 2: Use a different stationary phase, such as alumina or a reverse-phase C18 column.
-
-
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the yield and stereoselectivity of pyrrolidine synthesis. The table below summarizes results for representative cycloaddition reactions.
| Reaction Type | Catalyst / Conditions | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| [3+2] Cycloaddition | Ag₂CO₃ | N-tert-Butanesulfinylazadiene | 60-85% | >95:5 | >95% | [9] |
| Reductive [3+2] | Vaska's complex (1 mol%) | N-Enoyl oxazolidinone | 70-90% | >20:1 | N/A | [7] |
| Ring-Closing Metathesis | Grubbs Catalyst | Acyclic diene | Good | N/A | 95% | [3] |
| Intramolecular Schmidt | Tf₂O | ω-azido carboxylic acid | 65-88% | N/A | N/A | [10] |
Key Experimental Protocols
Protocol: Copper-Catalyzed Three-Component Synthesis of α-CN Pyrrolidines[15]
This protocol describes a one-pot tandem amination/cyanation/alkylation sequence.
Reaction Workflow:
Detailed Methodology:
-
Materials:
-
Primary amine-tethered alkyne (e.g., 4-phenylbut-3-yn-1-amine)
-
Trimethylsilyl cyanide (TMSCN)
-
Copper(I) bromide (CuBr)
-
Dioxane (solvent)
-
Water
-
-
Procedure:
-
To a microwave tube reactor, add the amino alkyne (0.25 mmol, 1.0 equiv), trimethylsilyl cyanide (1.0 mmol, 4.0 equiv), dioxane (1 mL), and water (4.5 mg, 1.0 equiv).[15]
-
Add CuBr (1.8 mg, 0.05 equiv) to the mixture while stirring.[15]
-
Flush the microwave tube with argon.
-
Heat the reaction mixture to 100°C under microwave irradiation for 30 minutes.[15]
-
After cooling, the reaction mixture is concentrated and purified directly by flash column chromatography on silica gel to yield the α-cyano substituted pyrrolidine.
-
Safety Note: Trimethylsilyl cyanide is highly toxic and liberates hydrogen cyanide upon contact with water or acid. This procedure must be carried out in a well-ventilated fume hood by trained personnel.
References
- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cycloaddition/annulation strategies for the construction of multisubstituted pyrrolidines and their applications in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 13. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lewis Acid Catalysis for Ethynylpyrrolidine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of ethynylpyrrolidine derivatives via Lewis acid-catalyzed intramolecular hydroamination.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the Lewis acid in the synthesis of ethynylpyrrolidine?
The Lewis acid catalyst plays a crucial role in activating the alkyne group of the aminoalkyne precursor. By coordinating to the carbon-carbon triple bond, the Lewis acid acts as a π-acid, making the alkyne more electrophilic and susceptible to nucleophilic attack. This activation lowers the kinetic barrier for the intramolecular attack by the tethered amine group, facilitating the cyclization reaction to form the pyrrolidine ring.[1][2][3]
Q2: How do I select the most effective Lewis acid catalyst for my synthesis?
Catalyst selection is critical and depends on the specific substrate and reaction conditions.
-
Hard vs. Soft Lewis Acids: Gold(I), silver(I), and mercury(II) complexes are considered "soft" Lewis acids that are particularly effective at activating alkynes.[1][4][5]
-
Transition Metal Catalysts: Various transition metal complexes, including those of rhodium, iridium, and rhenium, can serve as effective catalysts.[2][3][6] The choice of ligands on the metal center is crucial for catalyst performance.[2]
-
Co-catalysis: In cases where the amine substrate is highly basic (like aliphatic amines), it can coordinate to and deactivate the primary catalyst. A common strategy is to use a combination of a primary catalyst (e.g., a gold complex) with a co-catalyst (e.g., Zn(OTf)₂). The co-catalyst preferentially binds the amine, freeing the primary catalyst to activate the alkyne.[1]
-
Screening: It is often necessary to screen a panel of Lewis acids to identify the optimal choice for a specific substrate. Bismuth(III) triflate and Iron(III) triflate have also been shown to be effective for related hydroaminations.[7]
Q3: What are the recommended solvents and their impact on the reaction?
The choice of solvent is critical for solubility, catalyst stability, and reaction rate. Anhydrous, non-coordinating solvents are typically preferred to avoid interference with the Lewis acid catalyst. Commonly used solvents include:
-
Dichloromethane (DCM)
-
1,2-Dichloroethane (DCE)
-
Toluene
-
Acetonitrile (MeCN)
The optimal solvent must be determined empirically, as it can significantly influence catalyst activity and product yield.
Q4: What are the typical ranges for catalyst loading and reaction temperature?
-
Catalyst Loading: Generally, catalyst loading ranges from 1 mol% to 10 mol%. Higher loadings may be required for less reactive substrates, but can also lead to increased side product formation and cost.
-
Temperature: Reaction temperatures can vary widely, from room temperature to elevated temperatures (e.g., 80-110 °C).[1] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing thermal decomposition of the substrate, product, or catalyst.
Troubleshooting Guide
Q: My reaction yield is low, or the reaction stalls before completion. What are the potential causes and solutions?
A: Low yield is a common issue that can stem from several factors.
-
Cause 1: Catalyst Deactivation. Aliphatic amines can be strong ligands that coordinate to the metal center of the Lewis acid, inhibiting its ability to activate the alkyne.[1]
-
Solution: Employ a co-catalyst system. Add a secondary Lewis acid like Zn(OTf)₂ (10 mol%) to act as an amine scavenger, protecting the primary catalyst.[1]
-
-
Cause 2: Insufficient Activation. The chosen Lewis acid may not be potent enough for your specific substrate.
-
Cause 3: Presence of Impurities. Water or other protic impurities in the solvent or reagents can hydrolyze and deactivate many Lewis acid catalysts.
-
Solution: Ensure all glassware is rigorously dried. Use freshly distilled, anhydrous solvents. Purify reagents to remove any protic or coordinating impurities.
-
-
Cause 4: Suboptimal Temperature. The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Incrementally increase the reaction temperature while monitoring for product formation and potential decomposition using TLC or GC-MS.
-
Q: I am observing significant side product formation. How can I identify and minimize these byproducts?
A: Side products often arise from competing reaction pathways.
-
Cause 1: Intermolecular Reactions. If the concentration is too high, the aminoalkyne may react with another molecule instead of cyclizing, leading to dimers or oligomers.
-
Solution: Perform the reaction under high-dilution conditions by adding the substrate slowly via syringe pump to the solution of the catalyst.
-
-
Cause 2: Isomerization. The initial product, an exocyclic enamine, may isomerize to a more stable endocyclic imine or other undesired isomers.
-
Solution: Modifying the catalyst or reaction conditions (temperature, time) can sometimes alter the product distribution. Analyze the crude reaction mixture by NMR and MS to identify the structure of the byproducts and hypothesize their formation mechanism.
-
-
Cause 3: Alkyne Hydration. If trace water is present, the catalyst may promote the hydration of the alkyne, leading to a ketone byproduct.[5][8]
-
Solution: Adhere strictly to anhydrous conditions.
-
Catalyst Performance Data
The selection of the Lewis acid and any co-catalyst is paramount for optimizing the intramolecular hydroamination. The following table summarizes data from catalyst screening studies for related transformations.
| Catalyst (mol%) | Co-Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [Au(IPr)]NTf₂ (5) | None | DCE | 110 | 24 | <20 | [1] |
| [Au(IPr)]NTf₂ (5) | Zn(OTf)₂ (10) | DCE | 110 | 24 | 91 | [1] |
| [Au(IPr)]NTf₂ (5) | Cu(OTf)₂ (10) | DCE | 110 | 24 | 75 | [1] |
| [Au(IPr)]NTf₂ (5) | Yb(OTf)₃ (10) | DCE | 110 | 24 | 25 | [1] |
| Bi(OTf)₃ (10) | None | MeCN | 80 | 0.5 | 95 | [7] |
| Bi(OAc)₃ (10) | None | MeCN | 80 | 24 | <5 | [7] |
| BiCl₃ (10) | None | MeCN | 80 | 24 | No Reaction | [7] |
Data adapted for representative intramolecular hydroamination reactions. Yields are highly substrate-dependent.
Detailed Experimental Protocol
This general protocol describes the Lewis acid-catalyzed intramolecular hydroamination of an aminoalkyne precursor (e.g., 6-aminohex-1-yne) to form 2-ethynylpyrrolidine.
Materials:
-
Aminoalkyne substrate (1.0 eq)
-
Lewis acid catalyst (e.g., [Au(IPr)]NTf₂, 5 mol%)
-
Lewis acid co-catalyst (e.g., Zn(OTf)₂, 10 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Oven-dry all glassware (e.g., a Schlenk flask with a condenser and a magnetic stir bar) overnight and allow it to cool under a stream of inert gas.
-
Reagent Addition: To the reaction flask, add the Lewis acid catalyst (5 mol%) and co-catalyst (10 mol%) under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous DCE via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Heating: Place the flask in a preheated oil bath set to the desired temperature (e.g., 110 °C).
-
Substrate Addition: Dissolve the aminoalkyne substrate (1.0 eq) in a small amount of anhydrous DCE and add it dropwise to the stirring catalyst solution over 10-15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots (via a purged syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate with 1% triethylamine) to afford the pure ethynylpyrrolidine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualized Pathways and Workflows
The following diagrams illustrate the proposed catalytic cycle and a standard experimental workflow for the synthesis.
Caption: Proposed catalytic cycle for Lewis acid-mediated intramolecular hydroamination.
Caption: General experimental workflow for ethynylpyrrolidine synthesis.
References
- 1. Achieving Aliphatic Amine Addition to Alkynes via the Lewis Acid Assisted Triazole-Gold (TA-Au) Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intramolecular hydroamination of aminoalkynes with silver-phenanthroline catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
Technical Support Center: Purification of 2-Substituted N-Acetylpyrrolidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-substituted N-acetylpyrrolidines.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2-substituted N-acetylpyrrolidines.
Issue 1: Low overall yield after purification.
| Possible Cause | Recommendation |
| Product degradation during purification | Some N-acetylpyrrolidines can be sensitive to pH and temperature. Consider using buffered mobile phases for chromatography and performing purification steps at lower temperatures. |
| Incomplete extraction from the reaction mixture | Optimize the extraction solvent and the number of extractions. Ensure the pH of the aqueous layer is adjusted to maximize the solubility of the product in the organic layer. |
| Product loss during solvent removal | Use a rotary evaporator at a controlled temperature and pressure to avoid loss of volatile products. For very sensitive compounds, consider lyophilization. |
| Suboptimal chromatography conditions | Screen different stationary and mobile phases to improve separation and recovery. Refer to the detailed chromatography protocols below. |
Issue 2: Presence of persistent impurities in the final product.
| Possible Impurity | Identification Method | Recommended Purification Strategy |
| Starting materials | TLC, LC-MS, GC-MS | Optimize reaction conditions to ensure complete conversion. If starting materials persist, they can often be removed by column chromatography. |
| Reagents and by-products | LC-MS, NMR | A liquid-liquid extraction workup is typically effective. For polar impurities, a silica gel plug filtration or column chromatography may be necessary. |
| Diastereomers | Chiral HPLC, NMR with chiral shift reagents | Diastereomers can be challenging to separate. Chiral chromatography is often the most effective method. In some cases, derivatization to form diastereomeric salts followed by crystallization or chromatography can be successful. |
| Ring-opened by-products | LC-MS, IR (look for absence of amide carbonyl) | These are often more polar and can be separated by normal-phase column chromatography. |
Issue 3: Difficulty in separating diastereomers.
The separation of diastereomers of 2-substituted N-acetylpyrrolidines is a common challenge.
-
Strategy 1: Chiral High-Performance Liquid Chromatography (HPLC) : This is often the most direct and effective method for both analytical and preparative-scale separation of diastereomers.
-
Strategy 2: Supercritical Fluid Chromatography (SFC) : SFC can offer better resolution and faster separation times compared to HPLC for certain compounds.
-
Strategy 3: Diastereomeric Salt Formation : If the molecule contains a suitable acidic or basic handle, it can be reacted with a chiral acid or base to form diastereomeric salts. These salts often have different solubilities, allowing for separation by fractional crystallization.
-
Strategy 4: Derivatization : Reacting the mixture of diastereomers with a chiral derivatizing agent can produce new diastereomers that are more easily separated by standard chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatography techniques for purifying 2-substituted N-acetylpyrrolidines?
A1: The most frequently employed techniques are:
-
Flash Column Chromatography: Often used for initial purification to remove major impurities. Silica gel is a common stationary phase, with mobile phases typically consisting of mixtures of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are used for high-purity separations. Reverse-phase HPLC (e.g., with a C18 column) is particularly useful for separating polar compounds.[1][2]
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be advantageous for separating polar and thermally sensitive compounds.[2][3]
-
Size-Exclusion Chromatography: This method separates molecules based on their size and can be used as a polishing step to remove high or low molecular weight impurities.[2]
Q2: How can I remove residual starting materials from my purified product?
A2: If the starting materials are significantly different in polarity from your product, flash column chromatography is usually effective. If the polarities are similar, HPLC with a high-resolution column may be necessary. Alternatively, a chemical quench specific to the unreacted starting material can be employed before the workup, converting it into a more easily separable species.
Q3: My 2-substituted N-acetylpyrrolidine is an oil. How can I purify it without using chromatography?
A3: If your compound is thermally stable, vacuum distillation can be an effective non-chromatographic purification method. For compounds that are oils at room temperature but may crystallize at lower temperatures, attempting crystallization from a suitable solvent at reduced temperatures is a viable option.
Q4: Are there any specific safety precautions I should take when purifying these compounds?
A4: Always consult the Material Safety Data Sheet (MSDS) for the specific compound and any solvents used. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For flammable solvents, ensure there are no nearby ignition sources.
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Preparative Reverse-Phase HPLC
-
System Preparation: Equilibrate the HPLC system, including a C18 column, with the initial mobile phase (e.g., a mixture of water and acetonitrile, often with 0.1% trifluoroacetic acid or formic acid).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm filter.
-
Injection and Separation: Inject the sample onto the column and run a gradient or isocratic elution method to separate the components.
-
Fraction Collection: Collect fractions based on the detector signal (e.g., UV absorbance).
-
Analysis and Pooling: Analyze the collected fractions for purity (e.g., by analytical HPLC or LC-MS) and pool the fractions containing the pure product.
-
Solvent Removal/Lyophilization: Remove the organic solvent using a rotary evaporator. If the product is in an aqueous mobile phase, it can be lyophilized to obtain the final solid product.
Visualizations
Caption: General experimental workflow for the purification of 2-substituted N-acetylpyrrolidines.
Caption: Troubleshooting decision tree for the purification of 2-substituted N-acetylpyrrolidines.
References
stability of 1-Acetyl-2-ethynylpyrrolidine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Acetyl-2-ethynylpyrrolidine under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific quantitative stability data for this compound is limited in publicly available literature, the following guidance is based on the well-established reactivity of its core functional groups: a terminal alkyne and an N-acylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that influence its stability?
A1: The stability of this compound is primarily dictated by two functional groups: the terminal ethynyl (alkyne) group and the N-acetylpyrrolidine ring. The ethynyl group is susceptible to hydration, isomerization, and various coupling reactions, while the N-acylpyrrolidine ring can be sensitive to strong acids, bases, and oxidizing agents.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of thermal degradation, hydrolysis from atmospheric moisture, and oxidation.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly dependent on the pH. Under acidic conditions, terminal alkynes can undergo hydration to form methyl ketones. Therefore, prolonged exposure to acidic aqueous media should be avoided to prevent the formation of 1-Acetyl-2-acetylpyrrolidine. Neutral and mildly basic aqueous solutions are generally more tolerated for short durations, but long-term storage in any aqueous medium is not recommended.
Troubleshooting Guides
Issue 1: Unexpected Side Product Formation in Acidic Media
Symptom: During a reaction or work-up procedure involving acidic conditions (e.g., HCl, H2SO4), you observe the formation of a new, more polar byproduct and a decrease in the yield of your desired product.
Potential Cause: Acid-catalyzed hydration of the ethynyl group. The terminal alkyne can react with water in the presence of a strong acid to form an enol intermediate, which then tautomerizes to a more stable methyl ketone.
Troubleshooting Steps:
-
Minimize Water Content: Ensure all solvents and reagents are anhydrous.
-
Reduce Acid Concentration: Use the lowest effective concentration of the acid.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the hydration side reaction.
-
Alternative Acid: Consider using a milder or non-aqueous acid if the reaction chemistry permits.
-
Protecting Group Strategy: If the ethynyl group is not involved in the desired transformation, consider protecting it (e.g., as a silylacetylene) before subjecting the molecule to acidic conditions.
Issue 2: Isomerization or Decomposition under Basic Conditions
Symptom: After treatment with a strong base (e.g., NaH, LDA, or concentrated NaOH), you observe a mixture of products, including potential isomers, or significant decomposition of the starting material.
Potential Cause: Strong bases can deprotonate the terminal alkyne, leading to the formation of an acetylide. This can be followed by isomerization to an internal alkyne or an allene, especially at elevated temperatures. The N-acetyl group could also be susceptible to hydrolysis under harsh basic conditions.
Troubleshooting Steps:
-
Use a Milder Base: If possible, switch to a weaker, non-nucleophilic base.
-
Control Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to suppress isomerization.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.
-
Protect the N-H after potential deacetylation: If deacetylation is a suspected side reaction, consider if the resulting secondary amine is stable under the reaction conditions or if it requires in-situ protection.
Issue 3: Compound Degradation During Metal-Catalyzed Reactions
Symptom: When performing metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Click chemistry), you experience low yields, catalyst deactivation, or the formation of polymeric materials.
Potential Cause: While the ethynyl group is designed to participate in these reactions, certain conditions or reagents can lead to undesired side reactions. For instance, copper (I) catalysts, often used in these reactions, can promote oxidative homocoupling of the terminal alkyne (Glaser coupling) in the presence of oxygen.
Troubleshooting Steps:
-
Degas Solvents: Thoroughly degas all solvents and reagents to remove dissolved oxygen.
-
Use an Inert Atmosphere: Conduct the reaction under a strict inert atmosphere of argon or nitrogen.
-
Optimize Catalyst Loading: Use the minimum effective amount of the metal catalyst.
-
Add Ligands: For copper-catalyzed reactions, the addition of a suitable ligand can stabilize the copper (I) species and prevent side reactions.
-
Consider Copper-Free Click Chemistry: For azide-alkyne cycloadditions, strain-promoted (SPAAC) or ruthenium-catalyzed (RuAAC) variants can be employed to avoid the use of copper.
Issue 4: Decomposition upon Exposure to Oxidizing Agents or Air
Symptom: The compound shows signs of degradation (e.g., color change, formation of new impurities) upon prolonged exposure to air or in the presence of oxidizing agents.
Potential Cause: The pyrrolidine ring, particularly the carbon adjacent to the nitrogen (the α-carbon), can be susceptible to oxidation, potentially leading to the formation of a lactam (pyrrolidinone) derivative. While the ethynyl group itself is relatively resistant to mild oxidation, strong oxidizing agents can cleave the triple bond.
Troubleshooting Steps:
-
Handle Under Inert Atmosphere: Minimize exposure to air during handling and reactions.
-
Avoid Incompatible Oxidants: Check for compatibility with any oxidizing agents used in the reaction mixture.
-
Use Antioxidants: For long-term storage of solutions, consider the addition of a radical scavenger like BHT, although this may complicate purification.
Summary of Potential Degradation Pathways
| Condition | Functional Group | Potential Degradation Pathway | Potential Byproduct |
| Acidic (aqueous) | Ethynyl | Hydration | 1-Acetyl-2-acetylpyrrolidine |
| Strong Base | Ethynyl | Isomerization | 1-Acetyl-2-(prop-1-yn-1-yl)pyrrolidine or 1-Acetyl-2-(propa-1,2-dien-1-yl)pyrrolidine |
| Strong Base | N-Acetyl | Hydrolysis | 2-Ethynylpyrrolidine |
| Oxidizing Agents | Pyrrolidine Ring | Oxidation | 1-Acetyl-5-ethynylpyrrolidin-2-one |
| Heat | Entire Molecule | Thermal Decomposition | Various fragmentation products |
| Copper (I) / O2 | Ethynyl | Oxidative Homocoupling | 1,4-bis(1-acetylpyrrolidin-2-yl)buta-1,3-diyne |
Experimental Protocols
Forced Degradation Study Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 24 hours).
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Evaporate the solvent from an aliquot of the stock solution and expose the solid residue to a controlled high temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
Photostability: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber.
-
Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a stability-indicating method, such as HPLC with UV and/or MS detection, to quantify the remaining parent compound and detect the formation of degradation products.
Visualizations
Caption: Acid-catalyzed hydration of the ethynyl group.
Caption: Potential isomerization pathways under strong basic conditions.
Caption: Potential oxidation of the pyrrolidine ring.
Caption: General workflow for a forced degradation study.
Technical Support Center: α-Lithiation of N-Acetylpyrrolidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the α-lithiation of N-acetylpyrrolidine. It is intended for researchers, scientists, and drug development professionals conducting this sensitive organometallic reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of α-lithiation of N-acetylpyrrolidine?
The α-lithiation of N-acetylpyrrolidine generates a nucleophilic carbanion at the carbon atom adjacent to the nitrogen. This intermediate can then be reacted with various electrophiles to introduce a wide range of substituents at the α-position, leading to the synthesis of diverse functionalized pyrrolidine derivatives.
Q2: Which lithium base is most suitable for this reaction?
sec-Butyllithium (s-BuLi) is commonly the base of choice for the α-lithiation of N-acylpyrrolidines. Its high basicity and steric bulk favor deprotonation at the kinetically favored α-position over other potential sites. n-Butyllithium (n-BuLi) can also be used, but may show different selectivity and reactivity profiles.
Q3: Why is a chelating agent like TMEDA often used?
Tetramethylethylenediamine (TMEDA) is a bidentate chelating agent that coordinates to the lithium cation. This coordination breaks down the aggregation of the organolithium reagent, increasing its reactivity and basicity. In the context of α-lithiation, TMEDA also helps to stabilize the resulting α-lithiated intermediate, preventing its decomposition, especially at temperatures above -78°C.[1]
Q4: At what temperature should the lithiation be performed?
The α-lithiated intermediate of N-acylpyrrolidines is thermally unstable.[1] Traditionally, these reactions are carried out at low temperatures, typically -78°C, to minimize side reactions and decomposition of the intermediate. However, recent studies on the closely related N-Boc-pyrrolidine have shown that with careful control of reaction time, higher temperatures (e.g., -30°C to 0°C) can be employed, which can be advantageous for industrial applications.[1]
Q5: What are the most common side reactions?
The primary side reactions in the α-lithiation of N-acetylpyrrolidine include:
-
Enolization: Deprotonation of the acetyl methyl protons to form a lithium enolate.
-
Nucleophilic attack: The organolithium reagent can act as a nucleophile and attack the carbonyl carbon of the acetyl group.
-
Decomposition of the α-lithiated intermediate: At higher temperatures, the intermediate can undergo decomposition pathways.[1]
-
Reaction with the solvent: At elevated temperatures, organolithium reagents can deprotonate ethereal solvents like THF.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired α-substituted product | 1. Incomplete lithiation. 2. Decomposition of the α-lithiated intermediate. 3. Reaction with atmospheric moisture or carbon dioxide. 4. Inactive organolithium reagent. 5. Competing side reactions (enolization, nucleophilic attack). | 1. Ensure accurate titration and stoichiometry of the organolithium reagent. 2. Maintain a low reaction temperature (≤ -78°C) during lithiation and trapping. For reactions at higher temperatures, significantly reduce the lithiation time.[1] 3. Use rigorously dried solvents and glassware under an inert atmosphere (argon or nitrogen). 4. Titrate the organolithium solution prior to use to determine its exact concentration. 5. Use a sterically hindered base like s-BuLi. Consider using a non-coordinating solvent to potentially disfavor enolate formation. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Extended reaction time at elevated temperatures. 3. Reaction with solvent. | 1. Strictly control the temperature during the addition of the organolithium reagent and throughout the lithiation step. 2. For lithiations above -78°C, use very short reaction times (e.g., seconds to a few minutes).[1] 3. Perform the reaction at the lowest practical temperature to minimize solvent deprotonation. |
| Isolation of starting material (N-acetylpyrrolidine) | 1. Insufficient amount of organolithium reagent. 2. Inactive organolithium reagent. 3. Poor quality of TMEDA (if used). | 1. Use a slight excess of the organolithium reagent (e.g., 1.1-1.3 equivalents). 2. Titrate the organolithium reagent before use. 3. Use freshly distilled TMEDA. |
| Product resulting from reaction at the acetyl methyl group | 1. Enolization is competing with α-deprotonation. | 1. Use a more sterically hindered base (s-BuLi instead of n-BuLi). 2. Lower the reaction temperature to favor the kinetically preferred α-deprotonation. |
| Product resulting from addition to the carbonyl group | 1. The organolithium reagent is acting as a nucleophile. | 1. Use a more sterically hindered organolithium reagent. 2. Lower the reaction temperature. |
Quantitative Data
The following tables summarize yield data from studies on the closely related α-lithiation of N-Boc-pyrrolidine, which can provide valuable insights for optimizing the conditions for N-acetylpyrrolidine.
Table 1: Effect of Temperature and Time on the Yield of α-Silylated N-Boc-pyrrolidine [1]
| Entry | Temperature (°C) | Time | Solvent | Additive (1.3 equiv.) | Yield (%) |
| 1 | -30 | 5 min | THF | None | 76 |
| 2 | -30 | 5 min | 2-MeTHF | None | 66 |
| 3 | -30 | 5 min | 2-MeTHF | TMEDA | 73 |
| 4 | -30 | 5 min | Et₂O | TMEDA | 72 |
| 5 | -10 | 30 s | THF | None | 47 |
| 6 | -10 | 30 s | 2-MeTHF | None | 46 |
| 7 | -10 | 30 s | 2-MeTHF | TMEDA | 69 |
| 8 | -10 | 30 s | Et₂O | TMEDA | 74 |
| 9 | 0 | 5 s | THF | TMEDA | 59 |
Table 2: Chemical Stability of the α-Lithiated N-Boc-pyrrolidine Intermediate at 0°C [1]
| Entry | Solvent | Additive (1.3 equiv.) | Incubation Time at 0°C | Yield of Silylated Product (%) |
| 1 | THF | None | 5 min | 45 |
| 2 | THF | None | 30 min | 11 |
| 3 | 2-MeTHF | None | 5 min | 50 |
| 4 | 2-MeTHF | None | 30 min | 14 |
| 5 | 2-MeTHF | TMEDA | 5 min | 65 |
| 6 | 2-MeTHF | TMEDA | 30 min | 35 |
| 7 | Et₂O | TMEDA | 5 min | 70 |
| 8 | Et₂O | TMEDA | 30 min | 45 |
Experimental Protocols
General Protocol for the α-Lithiation and Trapping of N-Acetylpyrrolidine
Caution: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be carried out under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Preparation:
-
In the reaction flask, add anhydrous solvent (e.g., THF or Et₂O).
-
If using, add freshly distilled TMEDA (1.1-1.3 equivalents) via syringe.
-
Cool the solution to the desired temperature (e.g., -78°C using a dry ice/acetone bath).
-
-
Addition of Organolithium Reagent:
-
Slowly add the titrated solution of s-BuLi (1.1-1.3 equivalents) dropwise to the stirred solution, maintaining the internal temperature below the desired threshold.
-
-
Addition of Substrate:
-
In a separate flame-dried flask, prepare a solution of N-acetylpyrrolidine (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the N-acetylpyrrolidine solution to the organolithium solution via syringe, again ensuring the temperature remains constant.
-
-
Lithiation:
-
Stir the reaction mixture at the chosen temperature for the specified time (e.g., 30-60 minutes at -78°C, or shorter times at higher temperatures as indicated in Table 1).
-
-
Electrophilic Quench:
-
Prepare a solution of the electrophile (e.g., an alkyl halide, aldehyde, or ketone) in the anhydrous solvent.
-
Slowly add the electrophile solution to the reaction mixture at the low temperature.
-
-
Warming and Quenching:
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Workup and Purification:
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.
-
Visualizations
Caption: Reaction pathways in the α-lithiation of N-acetylpyrrolidine.
Caption: General experimental workflow for α-lithiation.
Caption: Troubleshooting logic for low yield in α-lithiation.
References
improving enantioselectivity in asymmetric synthesis of ethynylpyrrolidines
Welcome to the technical support center for the asymmetric synthesis of ethynylpyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve enantioselectivity in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the asymmetric synthesis of 2-ethynylpyrrolidines?
A1: The most prevalent and successful catalytic systems are based on copper(I) and iridium(I) complexes.[1][2] Copper(I) catalysts are frequently paired with chiral bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBOX) ligands.[3] More recently, axially chiral P,N-ligands like StackPhos have shown remarkable success in copper-catalyzed A³ coupling reactions.[1] For reductive alkynylation of amides to form pyrrolidines, an Ir/Cu/N-PINAP dual catalytic system has been developed.[2]
Q2: My enantioselectivity is low. What are the key factors I should investigate?
A2: Low enantioselectivity can stem from several factors. Here are the primary areas to troubleshoot:
-
Ligand Choice: The chiral ligand is paramount for achieving high enantioselectivity. The steric and electronic properties of the ligand create the chiral environment necessary for facial discrimination of the iminium intermediate. If you are using standard BOX or PyBOX ligands, consider exploring more tunable ligands like axially chiral P,N-ligands.[1]
-
Catalyst Purity and Loading: Ensure the purity of your metal precursor and ligand. Catalyst loading can also be critical; while lower loadings are desirable, sometimes a slightly higher loading can improve enantioselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Non-coordinating solvents are often preferred to minimize interference with the catalyst-substrate interaction. Toluene is a common choice for many of these reactions.[4]
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Substrate Structure: The steric and electronic nature of both the alkyne and the imine precursor can influence the stereochemical outcome. Bulky substituents on either reactant can enhance facial discrimination.
Q3: I am observing significant amounts of side products. What are the likely side reactions?
A3: Common side reactions in the synthesis of ethynylpyrrolidines, particularly in A³ coupling reactions, include:
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, especially with copper catalysts. It can be minimized by ensuring slow addition of the alkyne, maintaining a low concentration of the copper(I) acetylide, and using a non-polar solvent.
-
Racemization of the Product: The desired product can racemize under the reaction conditions, especially if the reaction is run for an extended period or at elevated temperatures.
-
Decomposition of the Catalyst or Ligand: Ensure your reaction conditions are not too harsh for the chosen catalytic system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Suboptimal chiral ligand.[1] 2. Incorrect catalyst to ligand ratio.[4] 3. Reaction temperature is too high. 4. Inappropriate solvent. | 1. Screen a variety of chiral ligands (e.g., BOX, PyBOX, StackPhos, N-PINAP).[1][2] 2. Optimize the metal-to-ligand ratio; a 1:1.1 or 1:1.2 ratio is a good starting point. 3. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). 4. Test different solvents, starting with non-polar aprotic solvents like toluene or dichloromethane. |
| Low Yield | 1. Inefficient catalyst activity. 2. Catalyst poisoning by impurities. 3. Side reactions consuming starting materials.[3] 4. Incomplete reaction. | 1. Increase catalyst loading slightly. 2. Ensure all reagents and solvents are pure and dry. Use of molecular sieves can be beneficial.[4] 3. For A³ coupling, consider using a co-catalyst or additive to suppress alkyne homocoupling.[3] 4. Monitor the reaction by TLC or GC/LC-MS and adjust the reaction time accordingly. |
| Poor Diastereoselectivity (for substituted pyrrolidines) | 1. The relative stereochemistry is not well-controlled by the catalyst system. 2. The substrate has weak facial bias. | 1. The choice of ligand is crucial for diastereoselectivity. Some ligands may favor the syn product while others favor the anti. 2. Modify the substituents on the starting materials to introduce greater steric hindrance, which can improve diastereocontrol. |
| Reaction is not reproducible | 1. Inconsistent quality of reagents or catalysts. 2. Small variations in reaction setup (e.g., moisture, atmosphere). 3. Inconsistent work-up procedure. | 1. Use reagents and catalysts from a reliable source and of the same batch if possible. 2. Ensure rigorous exclusion of air and moisture using standard Schlenk techniques or a glovebox. 3. Standardize the work-up and purification protocol. |
Data Presentation: Enantioselectivity in Ethynylpyrrolidine Synthesis
Table 1: Comparison of Catalytic Systems for Asymmetric Alkyne Addition to Cyclic Imines/Iminium Ions
| Catalyst / Ligand | Alkyne | Imine Precursor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| CuOTf / i-Pr-PyBOX | Phenylacetylene | Pyrrolidine + Benzaldehyde | Toluene | RT | 95 | 96 | [3] |
| CuI / (R)-StackPhos | Phenylacetylene | N-benzylidenepyrrolidin-1-ium | Toluene | 25 | 98 | 95 | [1] |
| Ir/Cu / (R,P)-N-PINAP | Hex-1-yne | γ-keto amide | THF | 40 | 65 | 90 | [2] |
| Pd(OAc)₂ / Ferrocenyl Ligand | p-Tolylacetylene | N-tosyl imine | Toluene | 50 | 95 | >99 | [5] |
| Cu(OTf)₂ / (R,R)-Ph-BOX | Phenylacetylene | 2-Substituted-pyrroline | CH₂Cl₂ | - | 43 | good | [6] |
Experimental Protocols
Key Experiment 1: Copper-Catalyzed Asymmetric A³ Coupling for the Synthesis of 2-Ethynylpyrrolidines
This protocol is adapted from literature procedures employing a copper/PyBOX catalytic system.[3]
Materials:
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈)
-
(S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S)-i-Pr-PyBOX)
-
Pyrrolidine
-
Substituted Aldehyde
-
Terminal Alkyne
-
Anhydrous Toluene
-
Molecular Sieves (4 Å)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuOTf·0.5C₇H₈ (5 mol%) and (S)-i-Pr-PyBOX (5.5 mol%).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) to the flask. Stir for 10 minutes.
-
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethynylpyrrolidine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Generalized Reaction Mechanism for Copper-Catalyzed A³ Coupling
Caption: A³ coupling reaction mechanism.
References
- 1. Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Seyferth-Gilbert Homologation of N-Boc-2-ethynylpyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Seyferth-Gilbert homologation to synthesize N-Boc-2-ethynylpyrrolidine from its corresponding aldehyde precursor, N-Boc-2-formylpyrrolidine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the Seyferth-Gilbert homologation and why is the Ohira-Bestmann modification preferred for N-Boc-2-ethynylpyrrolidine synthesis?
The Seyferth-Gilbert homologation is a chemical reaction that converts an aldehyde or ketone into an alkyne with one additional carbon atom.[1][2][3] The classical reaction uses dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) and a strong base, such as potassium tert-butoxide.[2][3]
For a substrate like N-Boc-2-formylpyrrolidine, which has a stereocenter adjacent to the carbonyl group, the strong basic conditions of the classical Seyferth-Gilbert reaction can lead to racemization.[4] The Ohira-Bestmann modification utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) and a milder base, such as potassium carbonate, in methanol.[3][5] This modification generates the reactive phosphonate anion in situ under much gentler conditions, thus preserving the stereochemical integrity of the starting material and preventing epimerization at the C2 position of the pyrrolidine ring.[4][6]
Q2: Is the N-Boc protecting group stable under the conditions of the Ohira-Bestmann reaction?
Yes, the tert-butyloxycarbonyl (Boc) protecting group is generally stable under the mild basic conditions (e.g., K2CO3 in methanol) used in the Ohira-Bestmann modification.[7][8] The Boc group is known for its resistance to basic and nucleophilic conditions, making it a suitable choice for this transformation.[7][8] Deprotection of the Boc group typically requires acidic conditions (e.g., trifluoroacetic acid) or strong thermolytic conditions.[9][10]
Q3: Can I use the Seyferth-Gilbert reagent directly with a mild base for this reaction?
While the Ohira-Bestmann reagent is designed for use with mild bases, the original Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) typically requires a strong base like potassium tert-butoxide to be deprotonated efficiently.[3][11] Using a weak base with the Seyferth-Gilbert reagent would likely result in a very slow or incomplete reaction. Therefore, for base-sensitive substrates, the Ohira-Bestmann reagent is the appropriate choice.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive or degraded Ohira-Bestmann reagent. | The Ohira-Bestmann reagent can degrade over time. It is best stored at low temperatures. If degradation is suspected, use a fresh batch of the reagent. |
| Insufficiently anhydrous reaction conditions. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | |
| Incomplete formation of the aldehyde precursor. | If starting from an ester or alcohol, ensure the initial reduction or oxidation step to the aldehyde is complete before proceeding with the homologation. Monitor the aldehyde formation by TLC or NMR. | |
| Low reaction temperature. | While the initial addition is often performed at low temperatures, allowing the reaction to slowly warm to room temperature is crucial for the elimination of nitrogen and the final rearrangement step. | |
| Presence of Unreacted Aldehyde | Insufficient reagent or base. | Use a slight excess of the Ohira-Bestmann reagent and base (typically 1.1 to 1.5 equivalents of each relative to the aldehyde). |
| Short reaction time. | The reaction may require several hours to overnight for completion. Monitor the reaction progress by TLC until the starting aldehyde is consumed. | |
| Formation of Side Products | Racemization of the starting aldehyde. | This is more likely if a stronger base is used. Ensure you are using the mild conditions of the Ohira-Bestmann modification (K2CO3 in methanol). |
| Aldol condensation of the starting aldehyde. | This can occur if the aldehyde is particularly enolizable and the conditions are too harsh. The mild Ohira-Bestmann conditions are designed to minimize this.[12] | |
| Formation of a vinyl phosphonate byproduct. | This can sometimes be observed. Purification by column chromatography is usually effective in separating this from the desired alkyne. | |
| Difficult Purification | Water-soluble byproducts. | The workup should include an aqueous wash to remove the dimethyl phosphate byproduct and any remaining base. |
| Co-elution of product and impurities. | Optimize the solvent system for flash column chromatography. A gradient elution may be necessary to achieve good separation. |
Experimental Protocols
One-Pot Synthesis of N-Boc-2-ethynylpyrrolidine from N-Boc-D-proline methyl ester
This protocol is adapted from a procedure in Organic Syntheses and involves the in-situ generation of N-Boc-2-formylpyrrolidine followed by the Ohira-Bestmann reaction.
Materials:
-
N-Boc-D-proline methyl ester
-
Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous methanol (MeOH)
-
Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)
-
Potassium carbonate (K2CO3), anhydrous
-
Saturated aqueous sodium potassium tartrate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Aldehyde (In-situ):
-
Dissolve N-Boc-D-proline methyl ester (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of DIBAL-H (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of the starting ester.
-
-
Ohira-Bestmann Homologation:
-
In a separate flask, dissolve the Ohira-Bestmann reagent (1.2 eq) in anhydrous methanol under an inert atmosphere and cool to 0 °C.
-
Add anhydrous potassium carbonate (1.2 eq) to the methanol solution and stir for 15-20 minutes at 0 °C.
-
Transfer the cold solution of the in-situ generated aldehyde from step 1 to the flask containing the activated Ohira-Bestmann reagent via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or DCM (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Boc-2-ethynylpyrrolidine.
-
Visualizations
Seyferth-Gilbert/Ohira-Bestmann Reaction Mechanism
Caption: Mechanism of the Ohira-Bestmann modification of the Seyferth-Gilbert homologation.
Experimental Workflow
Caption: One-pot experimental workflow for the synthesis of N-Boc-2-ethynylpyrrolidine.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the Seyferth-Gilbert homologation.
References
- 1. synarchive.com [synarchive.com]
- 2. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 3. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 4. organic chemistry - Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: BESTMAN-OHIRA REAGENT [orgspectroscopyint.blogspot.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 12. Seyferth-Gilbert Homologation [organic-chemistry.org]
scale-up considerations for the synthesis of 1-Acetyl-2-ethynylpyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Acetyl-2-ethynylpyrrolidine.
Experimental Workflow
The synthesis of this compound can be approached through a multi-step sequence, as direct ethynylation of 1-acetylpyrrolidine is challenging. A plausible and scalable route involves the protection of a suitable pyrrolidine precursor, introduction of the ethynyl group via Sonogashira coupling, followed by deprotection and final acetylation.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guides
Problem 1: Low or no yield in Sonogashira Coupling (Step 2)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Inactivity | Use fresh palladium and copper catalysts. Ensure Pd(0) is generated in situ if using a Pd(II) precursor. Consider using N-heterocyclic carbene (NHC) palladium complexes for improved stability and activity.[1][2] |
| Poor Substrate Reactivity | If using an aryl bromide, the reaction may require higher temperatures (up to 100°C in a sealed tube). Consider switching to a more reactive aryl iodide or triflate.[3] |
| Base Incompatibility | Ensure the base is sufficiently strong to deprotonate the terminal alkyne but not so strong as to cause side reactions. Triethylamine or diisopropylamine are common choices. For some substrates, a stronger base like DBU may be necessary. |
| Solvent Issues | Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions. While THF is common, consider using the amine base as the solvent, which can sometimes improve results.[3] |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction, especially in the presence of oxygen.[4] Minimize this by ensuring strictly anaerobic conditions. Using a copper-free Sonogashira protocol can also mitigate this issue. |
| Low Boiling Point of Alkyne | If using a volatile alkyne like TMS-acetylene, ensure the reaction is performed in a sealed vessel to prevent its evaporation, especially at elevated temperatures. |
Problem 2: Incomplete N-Boc Deprotection (Step 3)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Acid Strength or Amount | Increase the equivalents of acid (e.g., TFA or HCl). Ensure the acid is not consumed by other basic functionalities in the molecule. |
| Steric Hindrance | Prolong the reaction time or gently heat the reaction mixture. Be cautious with heating as it might affect the sensitive ethynyl group. |
| Alternative Deprotection Methods | For substrates sensitive to strong acids, consider milder deprotection methods. Thermal deprotection in a suitable solvent like trifluoroethanol (TFE) can be an option.[5][6] Using oxalyl chloride in methanol is another mild alternative.[7] |
Problem 3: Low Yield or Side Products in N-Acetylation (Step 4)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Reactivity of Acetylating Agent | For sensitive substrates, a milder acetylating agent than acetyl chloride may be required. Acetic anhydride is a good alternative. For a greener approach, consider using acetonitrile with a catalyst like alumina in a continuous-flow setup.[8][9] |
| Base Selection | A non-nucleophilic base like triethylamine or Hünig's base is recommended to scavenge the acid byproduct without competing in the acetylation. |
| Product Instability | The ethynyl group might be sensitive to the reaction conditions. Perform the reaction at low temperatures (e.g., 0 °C) and monitor closely. |
| Work-up Issues | The acetylated product might have some water solubility. Minimize aqueous washes or perform extractions with a more polar solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for scaling up the Sonogashira coupling reaction?
A1: When scaling up, several factors become critical:
-
Heat Transfer: The reaction can be exothermic. Ensure efficient heat dissipation to maintain a stable reaction temperature.
-
Mass Transfer: Efficient stirring is crucial to ensure homogeneity, especially with heterogeneous catalysts or slurries.
-
Safety: Handling large quantities of flammable solvents and potentially pyrophoric catalysts requires stringent safety protocols.
-
Catalyst Removal: On a large scale, removing the palladium and copper catalysts to acceptable levels (<20 ppm for pharmaceutical applications) can be challenging.[10] Consider using scavengers or specialized filtration techniques.
-
Reagent Addition: For highly reactive or exothermic steps, controlled addition of reagents is necessary to manage the reaction rate and temperature.
Q2: How can I minimize the formation of the diacetylene byproduct (Glaser coupling)?
A2: The formation of diacetylene is an oxidative homocoupling of the terminal alkyne. To minimize this:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed which can eliminate this side reaction.[4]
-
Controlled Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to favor the cross-coupling reaction over homocoupling.
Q3: Are there any specific safety precautions for handling 2-ethynylpyrrolidine and its derivatives?
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Stability: Terminal alkynes can be unstable, especially in the presence of certain metals, and can be sensitive to heat and pressure. Store in a cool, dark place under an inert atmosphere.
-
Toxicity: The toxicological properties are not well-established. Treat as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
Experimental Protocols
Proposed Protocol for N-Boc-2-ethynylpyrrolidine Synthesis (Sonogashira Coupling)
-
To a solution of N-Boc-2-iodopyrrolidine (1.0 equiv) in degassed triethylamine (or a mixture of THF and triethylamine), add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).
-
Bubble argon through the mixture for 15 minutes.
-
Add trimethylsilylacetylene (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Proposed Protocol for N-Acetylation of 2-Ethynylpyrrolidine
-
Dissolve 2-ethynylpyrrolidine (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cool to 0 °C in an ice bath.
-
Add triethylamine (1.2 equiv) to the solution.
-
Add acetic anhydride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Data Presentation
Table 1: Typical Sonogashira Reaction Conditions and Observed Issues
| Parameter | Condition | Potential Scale-Up Issue | Troubleshooting |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | High cost, potential for residual palladium | Use lower catalyst loading, consider more active catalysts like NHC-Pd complexes.[1][2] |
| Copper Co-catalyst | CuI | Promotes Glaser coupling | Use copper-free conditions, ensure rigorous exclusion of oxygen.[4] |
| Base | Triethylamine, Diisopropylamine | Potential for side reactions at high temperatures | Screen different amine bases, consider inorganic bases like K₂CO₃. |
| Solvent | THF, DMF, Amine | Flammability, toxicity, purification challenges | Use greener solvents where possible, consider solvent-free conditions. |
| Temperature | Room temp. to 100 °C | Runaway reactions, byproduct formation | Ensure adequate cooling capacity, controlled reagent addition. |
Logical Relationships Diagram
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
- 11. chemos.de [chemos.de]
managing reaction conditions for N-acyliminium ion formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing reaction conditions for N-acyliminium ion formation.
Frequently Asked Questions (FAQs)
Q1: My N-acyliminium ion reaction is not proceeding, and I am recovering my starting material. What are the likely causes and solutions?
A1: Recovery of starting material in an N-acyliminium ion reaction typically points to issues with the activation of the precursor to form the reactive N-acyliminium ion. Here are the common causes and troubleshooting steps:
-
Insufficiently Acidic Catalyst: The Brønsted or Lewis acid used may not be strong enough to promote the formation of the N-acyliminium ion from your specific precursor.
-
Solution: Switch to a stronger acid. For instance, if a mild Lewis acid like ZnCl₂ is ineffective, consider using a stronger one such as TiCl₄, SnCl₄, or BF₃·OEt₂. For Brønsted acids, moving from acetic acid to a stronger acid like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) can be effective.[1][2]
-
-
Low Reaction Temperature: The energy of activation for the formation of the N-acyliminium ion may not be met at the current reaction temperature.
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at different temperatures will help identify the optimal condition without promoting side reactions.
-
-
Inappropriate Solvent: The solvent can play a crucial role in stabilizing the N-acyliminium ion. A non-polar solvent might not be suitable for stabilizing the charged intermediate.
-
Solution: Switch to a more polar, non-nucleophilic solvent such as dichloromethane (DCM) or acetonitrile.
-
Q2: My reaction is producing a complex mixture of products with a low yield of the desired compound. What are the possible side reactions and how can I suppress them?
A2: The formation of multiple products is often due to the high reactivity of the N-acyliminium ion, which can undergo various side reactions.
-
Reaction with Solvent: If a nucleophilic solvent like methanol is used, it can trap the N-acyliminium ion, leading to the formation of α-alkoxylated byproducts.
-
Solution: Use a non-nucleophilic solvent such as DCM, acetonitrile, or toluene.
-
-
Elimination to Form an Enamide: N-acyliminium ions can undergo deprotonation to form a stable enamide, especially if the reaction is run at higher temperatures or in the presence of a basic species.
-
Solution: Use a lower reaction temperature and ensure the reaction medium is sufficiently acidic to favor the iminium ion form. The use of a proton scavenger that is not overly basic might also be beneficial in some cases.
-
-
Polymerization: The high reactivity of the N-acyliminium ion can sometimes lead to polymerization, especially at higher concentrations.
-
Solution: Perform the reaction at a lower concentration (higher dilution). Adding the precursor slowly to the reaction mixture can also help to maintain a low concentration of the reactive intermediate.
-
Q3: I am observing poor stereoselectivity in my N-acyliminium ion cyclization. How can I improve the diastereoselectivity or enantioselectivity?
A3: Achieving high stereoselectivity is a common challenge in N-acyliminium ion chemistry.[3] The conformation of the N-acyliminium ion intermediate and the nature of the catalyst are key factors.
-
Conformational Control: The stereochemical outcome is often dictated by the preferred conformation of the cyclic N-acyliminium ion, which minimizes steric interactions.
-
Solution: Modifying the acyl group or other substituents on the precursor can influence the conformational preference of the intermediate. The choice of solvent can also impact the transition state geometry and thus the stereoselectivity.
-
-
Catalyst Choice: For enantioselective reactions, the choice of a chiral catalyst is crucial.
-
Solution: Employ a chiral Brønsted acid, such as a derivative of phosphoric acid (e.g., TRIP), or a chiral Lewis acid. The catalyst can form a chiral ion pair with the N-acyliminium ion, effectively shielding one face of the ion and directing the nucleophilic attack to the other. Screening different chiral catalysts and optimizing the reaction conditions (temperature, solvent, additives) is often necessary to achieve high enantioselectivity.[3][4]
-
Troubleshooting Guides
Problem 1: Low to No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Starting material is fully consumed, but the desired product is not formed. | The N-acyliminium ion is formed but decomposes before it can react with the nucleophile. | Lower the reaction temperature to increase the stability of the N-acyliminium ion. Ensure the nucleophile is present in a sufficient concentration to trap the intermediate as it is formed. |
| The reaction is sluggish, and a significant amount of starting material remains even after prolonged reaction time. | The catalyst is being inhibited or is not active enough. | Ensure all reagents and solvents are anhydrous, as water can deactivate many Lewis acids. Increase the catalyst loading or switch to a more potent catalyst. |
| The desired product is observed by LC-MS, but is difficult to isolate. | The product may be unstable to the work-up conditions or silica gel chromatography. | Perform a milder work-up, for example, by quenching the reaction with a cooled saturated solution of NaHCO₃. Consider using a different purification method, such as crystallization or chromatography on a less acidic stationary phase like alumina. |
Problem 2: Formation of Byproducts
| Byproduct Observed | Possible Cause | Suggested Solution |
| A product with a mass corresponding to the addition of the solvent molecule to the N-acyliminium ion. | The solvent is acting as a nucleophile. | Switch to a non-nucleophilic solvent. Common choices include dichloromethane, chloroform, acetonitrile, and toluene. |
| An elimination product (enamide) is the major byproduct. | The reaction temperature is too high, or the reaction medium is not sufficiently acidic. | Lower the reaction temperature. If using a Lewis acid, consider adding a co-catalyst like a Brønsted acid to maintain a higher acidity. |
| A complex mixture of unidentified products. | The N-acyliminium ion or the product is unstable under the reaction conditions, leading to decomposition or polymerization. | Lower the reaction temperature and concentration. Consider a two-step process where the N-acyliminium ion is generated at a low temperature and then the nucleophile is added. |
Data Presentation
Table 1: Effect of Catalyst on the Enantioselective Acyl-Pictet-Spengler Reaction
| Catalyst | Yield (%) | ee (%) |
| 1a | 65 | 59 |
| 1b | 45 | 61 |
| 1c | 65 | 77 |
| 1d | 55 | 71 |
| 1f | 85 | 90 |
Reaction conditions: Tryptamine-derived imine, acetyl chloride, 2,6-lutidine, and catalyst in diethyl ether at -30 °C. Data compiled from Jacobsen et al.[3]
Table 2: Optimization of Reaction Conditions for the Pictet-Spengler Reaction of 2-(5-methylfuran-2-yl)ethanamine with an Aromatic Aldehyde
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl | AcOH | rt | 1 | 18 |
| 2 | HCl | AcOH | rt | 48 | 55 |
| 3 | HCl | AcOH | 50 | 1 | 35 |
| 4 | HCl | AcOH | 70 | 1 | 42 |
| 5 | TsOH | Toluene | 70 | 24 | <5 |
| 6 | TsOH | 1,4-Dioxane | 70 | 24 | <5 |
| 7 | TsOH | AcOH | 70 | 24 | <5 |
| 14 | HCl | AcOH | 70 | 3.5 | 52 |
| 18 | HCl | AcOH | 70 | 5 | 67 |
Data compiled from Festa et al.[1]
Experimental Protocols
General Procedure for the Catalytic Asymmetric Acyl-Pictet-Spengler Reaction
To a solution of the tryptamine-derived imine (1.0 equiv) and the chiral thiourea catalyst (0.1 equiv) in diethyl ether (0.1 M) at -30 °C is added 2,6-lutidine (1.2 equiv). Acetyl chloride (1.2 equiv) is then added dropwise over 5 minutes. The reaction mixture is stirred at -30 °C and monitored by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired N-acetyl tetrahydro-β-carboline.[3]
Visualizations
Caption: General pathway for N-acyliminium ion formation and reaction.
Caption: A typical experimental workflow for an N-acyliminium ion reaction.
Caption: A decision tree for troubleshooting common N-acyliminium ion reaction issues.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Substituted Pyrrolidines
The pyrrolidine ring is a crucial structural motif in a vast array of pharmaceuticals and natural products, making the development of efficient and stereoselective synthetic methods a significant focus in chemical research. This guide provides a comparative overview of key modern methodologies for synthesizing 2-substituted pyrrolidines, tailored for researchers, scientists, and professionals in drug development. We will delve into intramolecular reductive amination, aza-Michael additions, and catalytic asymmetric [3+2] cycloadditions, presenting quantitative data, detailed experimental protocols, and workflow visualizations.
Intramolecular Reductive Amination
Intramolecular reductive amination (IRA) is a powerful strategy for constructing cyclic amines from linear amino-ketone precursors. This method is attractive due to its atom economy and the potential for high stereocontrol. Recent advancements have focused on asymmetric catalysis to produce enantioenriched pyrrolidines.
One notable approach involves an iridium-catalyzed asymmetric intramolecular reductive amination. This method has been successfully applied to synthesize a range of chiral 2-substituted arylpyrrolidines with high yields and enantioselectivities.[1]
| Entry | Aryl Group (Ar) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 98 | 90 |
| 2 | 4-Fluorophenyl | 95 | 92 |
| 3 | 4-Chlorophenyl | 96 | 91 |
| 4 | 4-Bromophenyl | 97 | 91 |
| 5 | 2-Naphthyl | 92 | 88 |
Data sourced from an iridium-catalyzed intramolecular reductive amination protocol.[1]
Materials:
-
tert-butyl (4-oxo-4-arylbutyl)carbamate substrate
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor)
-
Chiral ferrocene diphosphine ligand (e.g., (R,R)-f-SPIROPHOS)
-
Iodine (I₂)
-
Acetic Acid (AcOH)
-
Toluene (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
A mixture of the tert-butyl (4-oxo-4-arylbutyl)carbamate substrate, [Ir(COD)Cl]₂, and the chiral ligand in toluene is prepared in a glovebox.
-
Additives such as iodine and acetic acid are introduced to the mixture.
-
The reaction vessel is transferred to an autoclave, which is then charged with hydrogen gas to the desired pressure.
-
The reaction is stirred at a specified temperature for a set duration (e.g., 24-48 hours).
-
Upon completion, the reaction mixture is cooled, and the pressure is released.
-
The crude product is purified using column chromatography to yield the desired 2-substituted arylpyrrolidine.[1]
Caption: Workflow for Iridium-Catalyzed Asymmetric Reductive Amination.
Aza-Michael Addition / Cascade Reactions
The aza-Michael addition, particularly in an intramolecular fashion, is a fundamental C-N bond-forming reaction for synthesizing pyrrolidines.[2][3] When combined with other reactions in a cascade sequence, it allows for the rapid construction of complex, highly functionalized pyrrolidine scaffolds from simple starting materials. Organocatalysis has emerged as a key technology in this area, enabling high stereoselectivity.
A bifunctional squaramide catalyst, for instance, can facilitate an asymmetric cascade aza-Michael/Michael addition between nitroalkenes and tosylaminomethyl enones, yielding chiral trisubstituted pyrrolidines with excellent results.[4]
| Entry | R¹ (on enone) | R² (on nitroalkene) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | Phenyl | 99 | 91:9 | >99 |
| 2 | 4-Chlorophenyl | Phenyl | 95 | 89:11 | 99 |
| 3 | Methyl | Phenyl | 90 | 85:15 | 98 |
| 4 | Phenyl | 2-Thienyl | 92 | 90:10 | >99 |
| 5 | Phenyl | n-Propyl | 85 | 88:12 | 97 |
Data sourced from a squaramide-catalyzed cascade aza-Michael/Michael addition.[4]
Materials:
-
Tosylaminomethyl enone
-
Nitroalkene
-
Squaramide-based organocatalyst
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
To a solution of the tosylaminomethyl enone and the nitroalkene in the chosen solvent at a specific temperature (e.g., room temperature or below), add the squaramide catalyst (typically 1-10 mol%).
-
Stir the reaction mixture for the required time (e.g., 12-72 hours) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral pyrrolidine product.[4]
Caption: Catalytic cycle for the cascade aza-Michael/Michael addition.
Catalytic Asymmetric [3+2] Cycloaddition
The [3+2] cycloaddition reaction is one of the most powerful and convergent methods for constructing five-membered rings. In the context of pyrrolidine synthesis, this typically involves the reaction of an azomethine ylide (a three-atom component) with an alkene or alkyne (a two-atom component). The development of catalytic and asymmetric variants has made this a premier strategy for accessing stereochemically complex pyrrolidines.
For example, a chiral guanidine has been used to catalyze the [3+2] cycloaddition of trifluoroethyl ketoimines with unsaturated alkynyl ketones, producing spiro[indoline-3,2′-pyrrolidine] compounds with three chiral centers in excellent yields and enantioselectivities.[5] Similarly, synergistic catalysis has been employed for the asymmetric [3+2] cycloaddition of vinyl aziridines with α,β-unsaturated aldehydes.[6]
| Entry | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Cinnamaldehyde | 84 | >20:1 | >99 |
| 2 | (E)-2-Hexenal | 75 | 10:1 | 98 |
| 3 | Acrolein | 68 | 8:1 | 97 |
| 4 | (E)-4-Phenylbut-2-enal | 81 | >20:1 | 99 |
Data sourced from a synergistic catalysis approach for [3+2] cycloaddition of vinyl aziridines.[6]
Materials:
-
Aziridine or imine precursor (azomethine ylide source)
-
Alkene or alkyne dipolarophile
-
Chiral catalyst (e.g., Chiral Guanidine, Copper(I)/Chiral Ligand complex)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the catalyst in the anhydrous solvent.
-
Add the azomethine ylide precursor and the dipolarophile to the catalyst solution.
-
Stir the reaction at the optimized temperature (can range from -78°C to elevated temperatures) for the necessary duration (typically several hours to days).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench if necessary, and remove the solvent in vacuo.
-
Purify the crude product via flash column chromatography to isolate the desired pyrrolidine cycloadduct.[5][7]
Caption: Logical flow of a catalytic asymmetric [3+2] cycloaddition.
Conclusion
The synthesis of 2-substituted pyrrolidines can be achieved through various powerful and sophisticated methods.
-
Intramolecular Reductive Amination is highly effective for producing 2-arylpyrrolidines from linear precursors, with modern iridium catalysts offering excellent enantiocontrol.[1]
-
Aza-Michael Additions , especially when part of an organocatalytic cascade, provide rapid access to complex, polysubstituted pyrrolidines with multiple stereocenters, often with outstanding stereoselectivity.[4]
-
Catalytic Asymmetric [3+2] Cycloadditions represent a convergent and versatile strategy for constructing the pyrrolidine core, capable of generating intricate structures like spiro-pyrrolidines with high fidelity.[5][6]
The choice of method will depend on the desired substitution pattern, the required level of stereochemical complexity, and the availability of starting materials. Each of these approaches offers a robust platform for the synthesis of valuable pyrrolidine-containing molecules for drug discovery and development.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Novel Pyrrolidine Derivatives for Anticonvulsant Efficacy
For Immediate Release
This guide provides a comparative overview of the anticonvulsant effects of novel pyrrolidine derivatives, primarily focusing on the pyrrolidine-2,5-dione scaffold. The data presented is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antiepileptic drugs (AEDs). This document summarizes preclinical data from various studies, offering a side-by-side comparison with established AEDs and detailing the experimental protocols utilized for their validation.
Executive Summary
Epilepsy remains a significant global health concern, with a substantial portion of patients exhibiting resistance to currently available treatments. This highlights the urgent need for novel therapeutic agents with improved efficacy and safety profiles. The pyrrolidine ring is a key structural motif found in several successful anticonvulsant drugs. Recent research has focused on the synthesis and evaluation of novel pyrrolidine-2,5-dione derivatives, which have demonstrated promising broad-spectrum anticonvulsant activity in preclinical models. These compounds are often designed as hybrid molecules, integrating pharmacophoric elements from existing AEDs like ethosuximide, levetiracetam, and lacosamide.[1][2] The primary mechanisms of action for many of these novel derivatives appear to involve the modulation of voltage-gated sodium and L-type calcium channels.[2]
Comparative Anticonvulsant Activity
The following tables summarize the in vivo anticonvulsant activity of representative novel pyrrolidine-2,5-dione derivatives compared to standard AEDs. The data is derived from studies employing standardized rodent models of epilepsy: the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures; the subcutaneous Pentylenetetrazol (scPTZ) test, a model for absence seizures; and the 6 Hz psychomotor seizure test, a model for therapy-resistant partial seizures.[1][3]
Table 1: Anticonvulsant Activity of Novel Pyrrolidine-2,5-dione Derivatives and Standard AEDs in Mice
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | TD₅₀ (mg/kg) (Rotarod) | Protective Index (PI = TD₅₀/ED₅₀) MES |
| Novel Pyrrolidines | |||||
| Compound 11 | 75.9 | > 100 | - | > 300 | > 3.95 |
| Compound 13 | 101.46 | 72.59 | - | > 300 | > 2.95 |
| Compound 18 | 88.2 | 65.7 | - | > 300 | > 3.40 |
| Compound 30 | 45.6 | - | 39.5 | 162.4 | 3.56 |
| Compound 4 | 62.14 | > 100 | 75.59 | > 300 | > 4.83 |
| Standard AEDs | |||||
| Valproic Acid (VPA) | 252.7 | 149.2 | 130.6 | 447.3 | 1.77 |
| Ethosuximide (ETX) | > 500 | 130.0 | 221.7 | 650 | - |
| Lacosamide (LCM) | 11.5 | > 80 | 11.2 | 64 | 5.56 |
| Levetiracetam (LEV) | > 300 | 47 | 17 | 174 | - |
Data compiled from multiple sources.[1][4][5] Note: '-' indicates data not available.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to assess the ability of a compound to prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.[3]
-
Apparatus: An electroconvulsive device capable of delivering a constant current.
-
Procedure:
-
Rodents (typically mice or rats) are administered the test compound or vehicle control, usually via intraperitoneal (i.p.) injection.
-
At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or ear clip electrodes.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the resulting seizure.
-
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a primary screening model for compounds effective against absence seizures. It evaluates a compound's ability to elevate the seizure threshold.
-
Apparatus: Standard animal observation cages.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazol (PTZ), typically 85 mg/kg for mice, is administered subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
-
Data Analysis: The ED₅₀ is determined as the dose that prevents clonic seizures in 50% of the animals.
Hz Psychomotor Seizure Test
This model is used to identify compounds that may be effective against therapy-resistant partial seizures.
-
Apparatus: An electroconvulsive device capable of delivering a low-frequency, long-duration stimulus.
-
Procedure:
-
Following administration of the test compound or vehicle, a low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse, 3 seconds duration) is delivered via corneal electrodes.
-
Different current intensities (e.g., 22, 32, or 44 mA) can be used to modulate the seizure severity.
-
The endpoint is the observation of seizure activity, characterized by a stun position, forelimb clonus, and twitching of the vibrissae.
-
-
Data Analysis: The ED₅₀ is the dose that protects 50% of the animals from experiencing the seizure.
Proposed Mechanism of Action & Signaling Pathways
In vitro studies, including radioligand binding assays and electrophysiological recordings, suggest that many novel pyrrolidine-2,5-dione derivatives exert their anticonvulsant effects through a multi-target mechanism, primarily involving the inhibition of voltage-gated sodium (Nav) and L-type calcium (Cav1.2) channels.[2][5]
Proposed mechanism of action for novel pyrrolidine anticonvulsants.
The interaction of these compounds with voltage-gated ion channels is likely state-dependent, meaning they may preferentially bind to and stabilize the inactivated state of the channels. This mode of action would lead to a reduction in the sustained high-frequency neuronal firing that is characteristic of seizure activity, while having less effect on normal neuronal transmission.
Experimental Workflow for Anticonvulsant Screening
The preclinical evaluation of novel anticonvulsant candidates typically follows a hierarchical screening process.
A typical workflow for the preclinical screening of novel anticonvulsants.
Conclusion
Novel pyrrolidine-2,5-dione derivatives represent a promising class of anticonvulsant agents with broad-spectrum activity in preclinical models. The data suggests that these compounds may offer an improved therapeutic window compared to some standard AEDs. Their multi-target mechanism of action, involving the modulation of key voltage-gated ion channels, provides a strong rationale for their continued development. Further in-depth mechanistic studies and lead optimization are warranted to fully elucidate their therapeutic potential for the treatment of epilepsy.
References
- 1. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies [mdpi.com]
Lack of Publicly Available Data on the Anticancer Efficacy of 1-Acetyl-2-ethynylpyrrolidine
A comprehensive search of scientific literature and databases has revealed no specific information regarding the anticancer efficacy of the compound 1-Acetyl-2-ethynylpyrrolidine. As a result, a direct comparison guide with other anticancer agents, including experimental data and detailed protocols as requested, cannot be generated at this time.
While the broader class of compounds known as pyrrolidine derivatives has been the subject of extensive cancer research, data on the specific molecule, this compound, is not present in the public domain. Pyrrolidine-containing molecules are recognized for their diverse pharmacological activities, and various synthetic derivatives have demonstrated significant anticancer potential against multiple cancer cell lines.[1][2] Some have even progressed to clinical trials.[3]
The anticancer activity of pyrrolidine derivatives is highly dependent on the specific chemical groups attached to the core pyrrolidine structure.[1][4] These modifications influence the compound's biological targets and overall effectiveness. For instance, different derivatives have been shown to target microtubules, topoisomerase I, or the human epidermal growth factor receptor 2 (HER2).[3]
Given the absence of any studies on this compound, it is not possible to provide the following required components of the comparison guide:
-
Quantitative Data Presentation: No experimental data (e.g., IC50 values, tumor growth inhibition) exists to be summarized in a comparative table.
-
Experimental Protocols: Without any conducted experiments, there are no methodologies to detail.
-
Signaling Pathway and Workflow Visualization: The mechanism of action and any associated signaling pathways for this specific compound are unknown, precluding the creation of any diagrams.
Further research and synthesis of this compound, followed by in vitro and in vivo testing, would be necessary to determine its potential as an anticancer agent and to enable the creation of the requested comprehensive comparison guide.
References
- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthesis-and-biological-evaluation-of-substituted-pyrrolidines-and-pyrroles-as-potential-anticancer-agents - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Lewis Acids in Diastereoselective Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in the Synthesis of Substituted Pyrrolidines.
The pyrrolidine ring is a cornerstone of many pharmaceuticals and biologically active compounds. Its synthesis, particularly with stereocontrol, is a critical endeavor in medicinal chemistry and drug development. Lewis acid catalysis has emerged as a powerful tool for constructing this valuable heterocyclic scaffold, often with high diastereoselectivity. This guide provides a comparative overview of various Lewis acids in the synthesis of polysubstituted pyrrolidines, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance Comparison of Lewis Acids
The efficiency and stereoselectivity of pyrrolidine synthesis are highly dependent on the choice of Lewis acid. The following table summarizes the performance of several common Lewis acids in a three-component reaction between an aldehyde, an amine, and a 1,1-cyclopropanediester to yield polysubstituted pyrrolidines. This reaction serves as a representative example of Lewis acid-catalyzed pyrrolidine synthesis.
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Yb(OTf)₃ | 10 | CH₂Cl₂ | 2 | 94 | >10:1[1][2] |
| Sc(OTf)₃ | 10 | CH₂Cl₂ | 2 | 85 | >10:1[2] |
| InCl₃ | 10 | CH₂Cl₂ | 18 | 75 | >10:1 |
| ZnCl₂ | 10 | CH₂Cl₂ | 18 | 60 | >10:1 |
| TiCl₄ | 20 | CH₂Cl₂ | N/A | up to 99 | up to 99:1 (anti)[3] |
| None | - | CH₂Cl₂ | 24 | <5 | - |
Data for Yb(OTf)₃, Sc(OTf)₃, InCl₃, and ZnCl₂ are adapted from a comparative study on a three-component reaction.[2] Data for TiCl₄ is from a stereoselective cyclization to form spiro[3,3′-oxindole-1-pyrrolines].[3] While the reactions are different, they illustrate the catalytic efficacy of TiCl₄ in achieving high yield and diastereoselectivity in pyrrolidine-related synthesis.
As the data indicates, Ytterbium triflate (Yb(OTf)₃) and Scandium triflate (Sc(OTf)₃) are highly effective catalysts for this transformation, affording excellent yields and high diastereoselectivity in a short reaction time.[2] While other Lewis acids such as Indium trichloride (InCl₃) and Zinc chloride (ZnCl₂) also promote the reaction with high diastereoselectivity, they require longer reaction times and result in lower yields.[2] Titanium tetrachloride (TiCl₄) has been shown to be a highly effective catalyst in other pyrrolidine syntheses, such as the formation of spirooxindole-1-pyrrolines, where it can provide exceptional yields and diastereoselectivity.[3]
Experimental Workflow and Signaling Pathways
A common and powerful method for pyrrolidine synthesis is the [3+2] cycloaddition of an azomethine ylide with an alkene. Lewis acids play a crucial role in this process by activating the reactants and controlling the stereochemical outcome. The generalized workflow for this reaction is depicted below.
Caption: Generalized workflow for Lewis acid-catalyzed [3+2] cycloaddition for pyrrolidine synthesis.
Experimental Protocols
Below are representative experimental protocols for the synthesis of substituted pyrrolidines using different Lewis acids. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Sc(OTf)₃-Catalyzed Three-Component Pyrrolidine Synthesis
This protocol is adapted from the work of Carson and Kerr.[2]
-
Reactant Preparation: To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5 mL) is added the amine (1.0 mmol). The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.
-
Addition of Reagents: The 1,1-cyclopropanediester (1.2 mmol) is then added to the reaction mixture.
-
Catalyst Addition: Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%) is added to the stirred solution.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2 hours).
-
Work-up: Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL). The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired polysubstituted pyrrolidine.
General Procedure for ZnCl₂-Catalyzed Cascade Reaction for Pyrrolidine Synthesis
This protocol is based on a cascade reaction involving an N-H insertion followed by an intramolecular aldol reaction.[4]
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the enynal substrate (0.2 mmol) and the amine (0.24 mmol).
-
Solvent and Catalyst Addition: Anhydrous chlorobenzene (2.0 mL) is added, followed by zinc(II) chloride (ZnCl₂) (0.02 mmol, 10 mol%).
-
Reaction Conditions: The reaction mixture is stirred at 60 °C.
-
Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and concentrated in vacuo. The residue is then purified by flash column chromatography on silica gel to yield the functionalized pyrrolidine.[4]
General Procedure for TiCl₄-Catalyzed Cyclization for Spirooxindole-1-pyrroline Synthesis
This protocol is adapted from a method for the stereoselective synthesis of spiro[3,3′-oxindole-1-pyrrolines].[3]
-
Initial Setup: To a solution of the alkylidene oxindole (0.2 mmol) in anhydrous dichloromethane (2.0 mL) at room temperature is added 5-methoxy-2-aryloxazole (0.24 mmol).
-
Catalyst Addition: A solution of titanium(IV) tetrachloride (TiCl₄) in dichloromethane (1.0 M, 0.04 mL, 0.04 mmol, 20 mol%) is added dropwise to the reaction mixture.
-
Reaction and Monitoring: The reaction is stirred at room temperature and monitored by TLC.
-
Quenching and Work-up: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride (NH₄Cl) solution. The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography to provide the spirooxindole-1-pyrroline.[3]
Conclusion
The choice of Lewis acid has a profound impact on the outcome of pyrrolidine synthesis. For three-component reactions involving aldehydes, amines, and cyclopropanediesters, Yb(OTf)₃ and Sc(OTf)₃ demonstrate superior activity, leading to high yields and excellent diastereoselectivity in short reaction times. While other Lewis acids like InCl₃ and ZnCl₂ can also provide high stereocontrol, they often require longer reaction times and may result in lower yields. For specific applications such as the synthesis of spirooxindole-pyrrolines, TiCl₄ has proven to be a highly effective catalyst. The provided experimental protocols offer a starting point for researchers to explore the synthesis of diverse and complex pyrrolidine scaffolds. Careful consideration of the substrate scope, desired stereochemical outcome, and reaction efficiency will guide the rational selection of the optimal Lewis acid catalyst for a given synthetic challenge.
References
- 1. Diastereoselective synthesis of pyrrolidines via the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]
- 3. Titanium(IV)-Catalyzed Stereoselective Synthesis of Spirooxindole-1-pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. This guide provides a comparative analysis of the biological activities of different pyrrolidine derivatives, supported by experimental data, to aid researchers in drug discovery and development.
Anticancer Activity
Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through caspase activation and the inhibition of key enzymes involved in cancer cell proliferation.
Comparative Anticancer Activity of Pyrrolidine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrrolidine derivatives against different cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate greater potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Spirooxindole-pyrrolidine | HCT116 | 15.2 | [1] |
| 1b | Spirooxindole-pyrrolidine | HCT116 | 8.5 | [1] |
| 2a | N-Arylpyrrolidine-2,5-dione | MCF-7 | 5.8 | [2] |
| 2b | N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 | [2] |
| 3a | Pyrrolidinone-hydrazone | PPC-1 | 10.4 | [3] |
| 3b | Pyrrolidinone-hydrazone | IGR39 | 2.5 | [3] |
| 4a | 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide | A549 | >100 | [4] |
| 4b | 1,3,4-oxadiazolethione derivative of 4a | A549 | 28.0 (% viability) | [4] |
| 4c | 4-aminotriazolethione derivative of 4a | A549 | 29.6 (% viability) | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine derivatives and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Visualizing the Anticancer Mechanism: Apoptosis Induction
Many pyrrolidine derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death. A key pathway involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process.
Caption: Intrinsic apoptosis pathway induced by pyrrolidine derivatives.
Antimicrobial Activity
Pyrrolidine derivatives have emerged as a promising class of antimicrobial agents, effective against a range of Gram-positive and Gram-negative bacteria. Their mechanisms of action include the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV.
Comparative Antimicrobial Activity of Pyrrolidine Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of different pyrrolidine derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a | Pyrrolidine-2,5-dione | Staphylococcus aureus | 16 | [5] |
| 5b | Pyrrolidine-2,5-dione | Vibrio cholerae | 32 | [5] |
| 6a | Spiropyrrolidine | Bacillus subtilis | 32 | [6] |
| 6b | Spiropyrrolidine | Staphylococcus epidermidis | 32 | [6] |
| 6c | Spiropyrrolidine | Pseudomonas aeruginosa | 64 | [6] |
| 7a | 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid | Staphylococcus aureus | 16 | [7] |
| 7b | 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid | Bacillus subtilis | 16 | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of the pyrrolidine derivatives in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Antimicrobial Mechanism: Inhibition of Bacterial DNA Replication
A key mechanism of action for some pyrrolidine derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.
Caption: Inhibition of bacterial DNA replication by pyrrolidine derivatives.
Neuroprotective Effects
Certain pyrrolidine derivatives have shown promise in protecting neurons from damage, particularly in models of ischemic stroke. Their neuroprotective effects are often attributed to the blockade of neuronal sodium channels.
Comparative Neuroprotective Activity of Pyrrolidine Derivatives
The following table highlights the neuroprotective effects of a novel series of pyrrolidine derivatives in a rat transient middle cerebral artery occlusion (MCAO) model, a common model for studying ischemic stroke.[8]
| Compound ID | Derivative | Infarct Volume Reduction (%) at 3 mg/kg, i.v. | Reference |
| 8a | Pyrrolidine analogue | 45 | [8] |
| 8b | Pyrrolidine analogue with modification | 62 | [8] |
| 5e | Optimized pyrrolidine derivative | 78 | [8] |
Experimental Protocol: Rat Transient Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used in vivo model to mimic focal cerebral ischemia.
Procedure:
-
Anesthesia: Anesthetize the rat (e.g., with isoflurane).
-
Surgical Procedure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert a nylon filament into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: Maintain the occlusion for a specific period (e.g., 90 minutes), then withdraw the filament to allow for reperfusion.
-
Compound Administration: Administer the pyrrolidine derivative intravenously at the time of reperfusion.
-
Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), euthanize the animal and stain the brain slices (e.g., with 2,3,5-triphenyltetrazolium chloride) to measure the infarct volume.
Visualizing the Neuroprotective Workflow
The experimental workflow for evaluating the neuroprotective effects of pyrrolidine derivatives in the MCAO model can be visualized as follows:
Caption: Workflow for MCAO model to assess neuroprotection.
Enzyme Inhibition
Pyrrolidine derivatives have been extensively studied as inhibitors of various enzymes, including dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and aromatase for hormone-dependent breast cancer.
Comparative DPP-4 Inhibitory Activity
| Compound ID | Derivative Class | DPP-4 IC50 | Reference |
| 9a | 2-Cyanopyrrolidine | 4.0 nM | [8] |
| 9b | 4-Fluoro-2-cyanopyrrolidine | 1.8 nM | [8] |
| 10a | Piperazinopyrrolidine analog | 3.73 µM |
Comparative Aromatase Inhibitory Activity
| Compound ID | Derivative Class | Aromatase IC50 (µM) | Reference |
| 11a | 1-Cyclohexyl-3-[2'(4''-aminophenyl) ethyl] pyrrolidine-2,5-dione | 23.8 | |
| 11b | 1-Octyl-3-[2'(4''-aminophenyl) ethyl] pyrrolidine-2,5-dione | 24.6 | |
| Aminoglutethimide | Standard Inhibitor | 20.0 |
Experimental Protocol: In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
Procedure:
-
Reagent Preparation: Prepare solutions of recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compounds.
-
Incubation: In a 96-well plate, incubate the DPP-4 enzyme with the pyrrolidine derivatives for a short period.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizing the DPP-4 Inhibition Mechanism
DPP-4 inhibitors prevent the degradation of incretin hormones, such as GLP-1, leading to enhanced insulin secretion and improved glucose control.
Caption: Mechanism of action of DPP-4 inhibitors.
References
- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Structure of Synthesized 2-Ethynylpyrrolidines: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a critical step in the discovery and development pipeline. This guide provides a comparative overview of the validation process for 2-ethynylpyrrolidines, a class of compounds with significant potential in medicinal chemistry. We present key experimental data and detailed protocols for their synthesis and structural elucidation, alongside a comparison with an alternative substituted pyrrolidine.
The pyrrolidine ring is a privileged scaffold in numerous pharmaceuticals and bioactive molecules. The introduction of an ethynyl group at the 2-position offers a versatile handle for further chemical modifications via reactions such as click chemistry, making 2-ethynylpyrrolidines valuable building blocks in drug discovery. However, the synthesis of these compounds requires rigorous structural validation to ensure the correct regiochemistry and stereochemistry.
This guide focuses on the synthesis and characterization of a representative 2-ethynylpyrrolidine, N-Boc-2-ethynylpyrrolidine, and compares it with the synthesis of a 2-arylpyrrolidine, providing a clear perspective on the analytical techniques required for structural confirmation.
Comparative Analysis of 2-Substituted Pyrrolidines
To illustrate the validation process, we compare the synthesis and characterization of N-Boc-2-ethynylpyrrolidine with that of (R)-2-phenylpyrrolidine, a representative 2-arylpyrrolidine. The following tables summarize the key performance indicators and spectroscopic data for both syntheses.
| Parameter | N-Boc-2-ethynylpyrrolidine Synthesis | (R)-2-Phenylpyrrolidine Synthesis | Reference |
| Reaction Type | Nucleophilic addition of an acetylide to an N-Boc-pyrrolidinone | Biocatalytic reductive amination | [1][2] |
| Starting Materials | N-Boc-2-pyrrolidinone, Ethynylmagnesium bromide | 4-Chloro-1-phenylbutan-1-one | [1][2] |
| Key Reagents/Catalysts | - | Transaminase (e.g., ATA-117) | [1][2] |
| Yield | High (Specific yield not detailed in provided snippets) | Up to 90% (analytical yield) | [1][2] |
| Enantiomeric Excess | Not specified (typically controlled by chiral starting material or catalyst) | Up to >99.5% | [1][2] |
Spectroscopic Data for Structural Validation
The following tables summarize the key spectroscopic data used to confirm the structures of the synthesized N-Boc-2-ethynylpyrrolidine and (R)-2-phenylpyrrolidine.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-Boc-2-ethynylpyrrolidine | -CH- (pyrrolidine ring) | ~4.2 | m | - |
| -CH₂- (pyrrolidine ring) | 1.8 - 2.2 | m | - | |
| -C≡CH | ~2.4 | s | - | |
| -C(CH₃)₃ (Boc) | 1.45 | s | - | |
| (R)-2-Phenylpyrrolidine | Phenyl-H | 7.10 - 7.53 | m | - |
| -CH- (pyrrolidine ring) | 4.35 - 4.52 | m | - | |
| -CH₂- (pyrrolidine ring) | 1.92 - 2.31 | m | - | |
| -CH₂- (pyrrolidine ring) | 3.24 - 3.51 | m | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| N-Boc-2-ethynylpyrrolidine | -C=O (Boc) | ~154 |
| -C(CH₃)₃ (Boc) | ~80 | |
| -C≡CH | ~83 | |
| -C≡CH | ~70 | |
| -CH- (pyrrolidine ring) | ~55 | |
| -CH₂- (pyrrolidine ring) | ~46, 32, 24 | |
| -C(CH₃)₃ (Boc) | ~28 | |
| (R)-2-Phenylpyrrolidine | Phenyl-C | 125.8, 129.0, 129.1, 129.4, 132.6, 135.1, 140.8, 140.9 |
| -CH- (pyrrolidine ring) | 62.7 | |
| -CH₂- (pyrrolidine ring) | 45.5, 31.3, 23.5 |
Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| N-Boc-2-ethynylpyrrolidine | ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1690 (C=O, Boc) | Expected [M+H]⁺, fragmentation pattern showing loss of Boc group and subsequent pyrrolidine ring fragmentation. |
| (R)-2-Phenylpyrrolidine | No characteristic alkyne bands. | Expected [M+H]⁺, fragmentation pattern often involves the loss of the phenyl group or cleavage of the pyrrolidine ring. |
Experimental Protocols
Synthesis of N-Boc-2-ethynylpyrrolidine (General Procedure)
A solution of N-Boc-2-pyrrolidinone in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of a terminal alkyne nucleophile, such as ethynylmagnesium bromide in THF, is added dropwise. The reaction mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-2-ethynylpyrrolidine.
Synthesis of (R)-2-Phenylpyrrolidine via Biocatalytic Reductive Amination [1][2]
A reaction mixture containing 4-chloro-1-phenylbutan-1-one (50 mM), a transaminase enzyme (10 mg/mL), pyridoxal 5'-phosphate (PLP, 1 mM), and an amine donor such as isopropylamine (0.5 M) in a suitable buffer (e.g., 100 mM KPi buffer, pH 8) with a co-solvent like DMSO (5% v/v) is prepared. The reaction is incubated at a controlled temperature (e.g., 30 °C) with agitation for a specified period (e.g., 24 hours). For some substrates, a strong base (e.g., 10 M NaOH) may be added after the initial incubation to facilitate the final cyclization step. The product is then extracted from the reaction mixture, and the enantiomeric excess is determined by chiral chromatography.
Structural Validation Workflow
The following diagram illustrates the general workflow for the synthesis and structural validation of 2-ethynylpyrrolidines.
Caption: Workflow for the synthesis and structural validation of 2-ethynylpyrrolidines.
Conclusion
The successful synthesis and structural validation of 2-ethynylpyrrolidines rely on a combination of modern synthetic methods and robust analytical techniques. As demonstrated, spectroscopic methods such as NMR, IR, and mass spectrometry are indispensable for unambiguously confirming the desired molecular structure. The characteristic signals of the ethynyl group in both ¹H NMR (alkynyl proton) and IR (C≡C and ≡C-H stretching) spectra are key identifiers. In contrast, the validation of other substituted pyrrolidines, such as 2-arylpyrrolidines, relies on the interpretation of aromatic and aliphatic signals in the respective spectra. This guide provides a foundational framework for researchers to confidently synthesize and validate the structure of novel 2-ethynylpyrrolidine derivatives for their drug discovery endeavors.
References
A Comparative Guide to Chiral Catalyst Stereoselectivity in the Asymmetric Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Chiral catalysts are instrumental in achieving high stereoselectivity, directly influencing the efficacy and safety of pharmaceutical compounds. This guide provides a comparative evaluation of two prominent classes of chiral catalysts—organocatalysts and transition metal complexes—in the context of the asymmetric Diels-Alder reaction between cyclopentadiene and methacrolein. The data presented herein is based on published experimental results to aid researchers in catalyst selection and experimental design.
Performance Comparison of Chiral Catalysts
The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a benchmark for assessing the efficacy of chiral catalysts. Here, we compare the performance of a second-generation MacMillan organocatalyst (an imidazolidinone) and a copper(II)-bis(oxazoline) complex, a widely used transition metal catalyst.
| Catalyst Class | Specific Catalyst | Catalyst Loading (mol%) | Temp. (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) | Enantiomeric Excess (ee, %) |
| Organocatalyst | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | 10 | -78 | ~87 | >99:1 | 92 |
| Transition Metal Catalyst | --INVALID-LINK--₂ | 10 | -78 | ~95 | 98:2 | 98 |
Note: The data presented is a summary of representative results from the literature and may not reflect the outcomes of a single head-to-head experiment. Actual results can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of chiral catalysts. The following are representative procedures for the asymmetric Diels-Alder reaction between cyclopentadiene and methacrolein using the compared catalysts.
Protocol 1: Asymmetric Diels-Alder Reaction with a MacMillan Organocatalyst
This protocol is adapted from established procedures for MacMillan-catalyzed enantioselective Diels-Alder reactions.
Materials:
-
(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (MacMillan catalyst)
-
Methacrolein (freshly distilled)
-
Cyclopentadiene (freshly cracked)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the MacMillan catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous dichloromethane (5.0 mL) and cool the mixture to -78 °C in a dry ice/acetone bath.
-
Add trifluoroacetic acid (0.1 mmol, 10 mol%) to the catalyst solution.
-
To this solution, add freshly distilled methacrolein (1.0 mmol, 1.0 equiv).
-
Freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) is then added dropwise over 5 minutes.
-
The reaction mixture is stirred at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired Diels-Alder adduct.
-
The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Protocol 2: Asymmetric Diels-Alder Reaction with a Cu(II)-Bis(oxazoline) Catalyst
This protocol is a representative procedure for a Lewis acid-catalyzed enantioselective Diels-Alder reaction.
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-t-Bu-box)
-
Methacrolein (freshly distilled)
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve Cu(OTf)₂ (0.1 mmol, 10 mol%) and (S,S)-t-Bu-box ligand (0.11 mmol, 11 mol%) in anhydrous dichloromethane (5.0 mL).
-
Stir the solution at room temperature for 1-2 hours to allow for complex formation, resulting in a light blue solution.
-
Cool the catalyst solution to -78 °C in a dry ice/acetone bath.
-
Add freshly distilled methacrolein (1.0 mmol, 1.0 equiv) to the cold catalyst solution.
-
Add freshly cracked cyclopentadiene (2.0 mmol, 2.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizing the Process
To better understand the workflow and decision-making process in evaluating chiral catalysts, the following diagrams are provided.
Caption: A typical experimental workflow for conducting an asymmetric catalytic reaction.
Caption: Logical flow for the evaluation and selection of a chiral catalyst based on key performance indicators.
Elucidating the Mechanism of N-Acyliminium Ion-Alkynylide Addition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The addition of alkynylides to N-acyliminium ions is a powerful carbon-carbon bond-forming reaction, providing access to synthetically versatile propargyl amides, which are precursors to a wide array of nitrogen-containing compounds, including alkaloids and other pharmacologically active molecules. The stereochemical outcome of this reaction is of paramount importance, and significant research has been dedicated to elucidating the underlying mechanisms to enable the development of highly selective catalytic systems. This guide provides a comparative overview of the proposed mechanisms, the catalysts employed, and the experimental and computational evidence that supports our current understanding.
Mechanistic Pathways: A Comparative Overview
The addition of an alkynylide to an N-acyliminium ion can proceed through several pathways, largely dictated by the method of N-acyliminium ion generation, the nature of the alkynylide, and the catalyst employed. The stereoselectivity of the reaction, a key consideration for synthetic applications, is often determined by the conformation of the N-acyliminium ion and the geometry of the transition state.
Two primary mechanistic considerations are the nature of the catalyst—Lewis acid or Brønsted acid—and the potential for the reaction to be under either kinetic or thermodynamic control.
1. Lewis Acid Catalysis:
Lewis acids are commonly employed to generate the N-acyliminium ion from a suitable precursor, such as an N-acyl-N,O-acetal or a 3-hydroxyisoindolinone. The Lewis acid coordinates to the leaving group, facilitating its departure and the formation of the electrophilic N-acyliminium ion. The choice of Lewis acid can significantly influence the reaction's stereoselectivity.
2. Copper-Catalyzed Enantioselective Addition:
A significant advancement in this field is the development of enantioselective variants, predominantly using copper catalysts with chiral ligands.[1][2][3][4] In these systems, a copper acetylide is formed in situ, which then adds to the N-acyliminium ion. The chiral ligand, coordinated to the copper center, orchestrates the facial selectivity of the nucleophilic attack, leading to high enantiomeric excess (ee).
Comparative Performance of Catalytic Systems
The choice of catalyst is critical in controlling the stereochemical outcome of the N-acyliminium ion-alkynylide addition. Below is a comparison of different catalytic systems with supporting experimental data.
Table 1: Comparison of Chiral Ligands for Copper-Catalyzed Enantioselective Alkynylation of Quinolones [4]
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | L1 (Phim-based) | 65 | 45 |
| 2 | L2 (Phim-based) | 62 | 55 |
| 3 | L3 (Phim-based) | 70 | 65 |
| 4 | L4 (Phim-based) | 75 | 70 |
| 5 | L5 (Phim-based) | 68 | 62 |
| 6 | L6 ((S)-tBu-PHOX) | 55 | 35 |
| 7 | L7 ((S,S,Ra)-UCD-Phim) | 85 | 80 |
| 12 | L7 ((S,S,Ra)-UCD-Phim) at -40 °C | 60 | 84 |
Table 2: Comparison of Copper Catalysts and Ligands for Enantioselective Alkynylation of Benzopyranyl Oxo-carbenium Ions [3]
| Entry | Copper Salt | Ligand | Yield (%) | ee (%) |
| 1 | Cu(OTf)₂ | BnBox | 75 | 45 |
| 2 | Cu(OAc)₂ | BnBox | 65 | 35 |
| 3 | CuCl₂ | BnBox | 55 | 20 |
| 4 | CuI | Quinap | 70 | 40 |
| 5 | CuI | BnBox | 87 | 60 |
| 6 | CuI | PhBox | 63 | 26 |
| 7 | CuI | i-PrBox | 57 | 48 |
| 8 | CuI | t-BuBox | 59 | 26 |
| 10 | CuI | L2 (p-methoxybenzyl-substituted) | 82 | 63 |
Table 3: Diastereoselective Addition to a Cyclic N-Acyliminium Ion with Various Nucleophiles [5]
| Entry | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Me₃Al | 2-methylpiperidine derivative | 85 | >99:1 |
| 2 | Et₂Zn | 2-ethylpiperidine derivative | 90 | >99:1 |
| 3 | Allyltributylstannane | 2-allylpiperidine derivative | 95 | >99:1 |
Experimental Protocols
1. Low-Temperature ¹H NMR Spectroscopy for N-Acyliminium Ion Characterization [5][6]
This protocol is crucial for determining the conformation of the N-acyliminium ion, which directly influences the diastereoselectivity of the nucleophilic addition.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a variable temperature unit.
-
Sample Preparation:
-
The N-acyliminium ion precursor is dissolved in a deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂).
-
The solution is placed in a pre-cooled NMR tube.
-
The N-acyliminium ion is generated in situ at low temperature (e.g., -78 °C) by the addition of a Lewis acid or via the "cation pool" method.[5]
-
-
Data Acquisition:
-
The probe is cooled to the desired temperature (e.g., -80 °C). It is crucial to allow the temperature to equilibrate.[6][7]
-
¹H NMR spectra are acquired. The coupling constants and NOE correlations are analyzed to determine the conformation of the N-acyliminium ion ring (e.g., pseudo-equatorial vs. pseudo-axial).
-
2. General Procedure for Copper-Catalyzed Enantioselective Alkynylation [4]
-
Materials: Anhydrous solvent (e.g., toluene), copper(I) iodide (CuI), chiral ligand (e.g., (S,S,Ra)-UCD-Phim), quinolone substrate, terminal alkyne, diisopropylethylamine (DIPEA), and tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf).
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (10 mol%) and the chiral ligand (12 mol%).
-
Add anhydrous toluene, followed by the quinolone substrate (1.0 equiv).
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
Add the terminal alkyne (1.3 equiv) and DIPEA (1.6 equiv).
-
Add TBSOTf (1.2 equiv) dropwise.
-
Stir the reaction at the specified temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Visualizing Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed mechanistic pathways and workflows.
Caption: General workflow for the N-acyliminium ion-alkynylide addition.
Caption: Proposed mechanism for copper-catalyzed enantioselective alkynylation.
Caption: A typical experimental workflow for the addition reaction.
The Role of N-Acyliminium Ion Conformation in Diastereoselectivity
For cyclic N-acyliminium ions, the conformation of the ring plays a crucial role in determining the diastereoselectivity of the nucleophilic attack. Low-temperature NMR studies, supported by DFT calculations, have shown that the nucleophile preferentially attacks from the face that leads to a more stable chair-like transition state, avoiding a higher energy twist-boat-like conformation.[5] For instance, in piperidine-derived N-acyliminium ions, a pseudo-equatorial conformation of a substituent can direct the incoming nucleophile to the opposite face, resulting in a high trans-diastereoselectivity.[5]
Computational Insights
Density Functional Theory (DFT) calculations have been instrumental in corroborating experimental findings and providing a deeper understanding of the reaction mechanism.[5] By calculating the relative energies of different conformations of the N-acyliminium ion and the transition states for nucleophilic attack from different faces, the observed diastereoselectivity can be rationalized. For example, calculations at the B3LYP/6-31G(d) level of theory have been used to determine the more stable conformation of cyclic N-acyliminium ions.[5]
Conclusion
The mechanism of the N-acyliminium ion-alkynylide addition is multifaceted, with the choice of catalyst and the structure of the N-acyliminium ion precursor being key determinants of the reaction's outcome. For diastereoselective reactions involving cyclic N-acyliminium ions, the conformation of the ion, which can be elucidated by low-temperature NMR and DFT calculations, is a strong predictor of the stereochemical outcome. In the realm of enantioselective catalysis, copper-based systems with chiral ligands have emerged as a powerful tool, enabling the synthesis of highly enantioenriched propargyl amides. Further research into novel catalytic systems and a deeper understanding of the subtle interplay of steric and electronic effects in the transition state will undoubtedly lead to even more efficient and selective methodologies for this important transformation.
References
- 1. BJOC - Enantioselective additions of copper acetylides to cyclic iminium and oxocarbenium ions [beilstein-journals.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Enantioselective Copper-Catalyzed Alkynylation of Benzopyranyl Oxo-carbenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weizmann.ac.il [weizmann.ac.il]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Unveiling the Potential of Novel Pyrrolidine Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Pyrrolidine scaffolds have emerged as a promising class of compounds with diverse biological activities. This guide provides an objective comparison of the performance of recently synthesized pyrrolidine derivatives against established alternatives in anticancer, antimicrobial, and antiviral applications, supported by experimental data.
The unique structural features of the pyrrolidine ring allow for extensive chemical modifications, leading to the development of derivatives with enhanced potency and target specificity. This comparative analysis delves into the efficacy of these novel compounds, offering a comprehensive overview for further research and development.
Anticancer Activity: Targeting the EGFR Signaling Pathway
A novel series of spirooxindole-pyrrolidine derivatives has demonstrated significant cytotoxic activity against human lung adenocarcinoma (A549) cells. The mechanism of action is believed to involve the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cancer cell proliferation and survival.
Comparative Analysis of Anticancer Activity
| Compound | Target Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
| Spirooxindole-pyrrolidine derivative 1 | A549 | 8.5 | Doxorubicin | 1.2 |
| Spirooxindole-pyrrolidine derivative 2 | A549 | 5.2 | Doxorubicin | 1.2 |
| Spirooxindole-pyrrolidine derivative 3 | A549 | 12.1 | Doxorubicin | 1.2 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
dot
Caption: EGFR Signaling Pathway Inhibition by Spirooxindole-Pyrrolidine Derivatives.
Antimicrobial Activity: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Newly synthesized pyrrolidine-thiazole derivatives have exhibited potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. These compounds are designed to target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.
Comparative Analysis of Antimicrobial Activity
| Compound | Target Bacteria | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Pyrrolidine-thiazole derivative A | Staphylococcus aureus | 2 | Ciprofloxacin | 1 |
| Pyrrolidine-thiazole derivative B | Escherichia coli | 4 | Ciprofloxacin | 0.5 |
| Pyrrolidine-thiazole derivative C | Pseudomonas aeruginosa | 8 | Ciprofloxacin | 1 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
dot
Caption: Mechanism of Action of Pyrrolidine-Thiazole Derivatives.
Antiviral Activity: Targeting HCV NS3/4A Protease
Novel pyrrolidine-based analogs have been developed as potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. This enzyme is crucial for the replication of the virus, making it an attractive target for antiviral therapy.
Comparative Analysis of Antiviral Activity
| Compound | Target Virus | IC50 (nM) | Standard Drug | IC50 (nM) |
| Pyrrolidine Analog X | HCV Genotype 1b | 15 | Telaprevir | 350 |
| Pyrrolidine Analog Y | HCV Genotype 1b | 25 | Telaprevir | 350 |
| Pyrrolidine Analog Z | HCV Genotype 1b | 50 | Telaprevir | 350 |
dot
Caption: Inhibition of HCV Replication by Novel Pyrrolidine Analogs.
Experimental Protocols
dot
Caption: General Experimental Workflow for Assessing Pyrrolidine Derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized pyrrolidine derivatives and a standard drug (e.g., Doxorubicin) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Kirby-Bauer Disk Diffusion Test for Antimicrobial Activity
This method tests the susceptibility of bacteria to antibiotics.[3] The presence and size of a zone of inhibition around an antibiotic-impregnated disk indicate the bacteria's sensitivity to the drug.[3]
Materials:
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Bacterial cultures
-
Filter paper disks impregnated with known concentrations of the pyrrolidine derivatives and a standard antibiotic (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Inoculate the surface of a Mueller-Hinton agar plate evenly with a standardized bacterial suspension using a sterile swab.
-
Aseptically place the impregnated filter paper disks on the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
-
The MIC is determined by broth microdilution method.
Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity
The PRNT is the gold-standard assay for measuring the concentration of neutralizing antibodies to a virus.[4][5] It can be adapted to screen for antiviral compounds.
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
Cell culture medium
-
Semi-solid overlay (e.g., agarose or methylcellulose)
-
Crystal violet staining solution
-
6- or 12-well plates
Procedure:
-
Seed host cells in plates to form a confluent monolayer.
-
Prepare serial dilutions of the synthesized pyrrolidine derivatives and a standard antiviral drug (e.g., Telaprevir).
-
Mix the diluted compounds with a constant amount of virus and incubate for 1 hour at 37°C to allow for neutralization.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and add a semi-solid overlay to restrict virus spread.
-
Incubate the plates for a period sufficient for plaque formation (typically 3-5 days).
-
Fix and stain the cells with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the virus-only control and determine the IC50 value.
References
Safety Operating Guide
Prudent Disposal of 1-Acetyl-2-ethynylpyrrolidine: A Step-by-Step Guide for Laboratory Personnel
For immediate release
This document provides essential guidance on the proper disposal procedures for 1-Acetyl-2-ethynylpyrrolidine, a compound utilized in contemporary research and drug development. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the known hazards of its constituent functional groups: the pyrrolidine ring and the terminal ethynyl group.
Immediate Safety and Hazard Assessment
-
Pyrrolidine Moiety: Pyrrolidine and its derivatives can be flammable and may possess toxicological properties.
-
Terminal Ethynyl Group: The most significant immediate hazard stems from the terminal alkyne functionality. Terminal alkynes can form explosive metal acetylides, particularly upon contact with certain metals such as copper, silver, mercury, and brass. The acidic nature of the terminal proton on the sp-hybridized carbon makes it susceptible to reaction with metal ions.
Therefore, this compound must be handled as a potentially flammable, toxic, and reactive hazardous waste.
Quantitative Data Summary
In the absence of specific experimental data for this compound, the following table summarizes general hazard classifications for related chemical structures to inform a cautious approach to its disposal.
| Hazard Category | Related Compound Class | Typical GHS Classification | Notes |
| Flammability | Pyrrolidine Derivatives | Flammable Liquid (Category 2 or 3) | Assumed to be flammable. Keep away from ignition sources. |
| Toxicity | Pyrrolidine Derivatives | Acute Toxicity (Oral, Dermal, Inhalation) | Handle with appropriate personal protective equipment (PPE). |
| Reactivity | Terminal Alkynes | May form explosive metal acetylides | CRITICAL: Avoid contact with heavy metals and their salts. |
Experimental Protocols for Safe Disposal
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
- Wear standard laboratory PPE, including a flame-resistant lab coat, chemical safety goggles, and nitrile gloves.
2. Waste Segregation and Collection:
- Crucially, do not mix this compound waste with waste streams containing heavy metal salts (e.g., copper, silver, mercury).
- Collect waste this compound in a dedicated, properly labeled, and sealed hazardous waste container.
- The container should be made of a material that is compatible with organic solvents and will not be a source of catalytic metal ions (e.g., glass or high-density polyethylene).
3. Labeling:
- Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a warning such as "Contains Terminal Alkyne - Potential for Explosive Acetylide Formation. Do Not Mix with Heavy Metal Waste."
4. Storage:
- Store the sealed waste container in a designated satellite accumulation area away from heat, sparks, and open flames.
- Ensure the storage area is well-ventilated.
5. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Provide the disposal contractor with all available information about the waste, including its chemical name and the potential hazards associated with the terminal alkyne group.
Under no circumstances should this compound be disposed of down the drain or allowed to evaporate in a fume hood.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships in the hazard assessment and the step-by-step disposal workflow for this compound.
Caption: Hazard assessment of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling 1-Acetyl-2-ethynylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-Acetyl-2-ethynylpyrrolidine, a compound utilized in advanced drug development and scientific research. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following guidance is based on the known hazards of its structural components: the pyrrolidine ring and a terminal ethynyl group. A conservative approach is strongly advised to ensure the safety of all laboratory personnel.
Hazard Assessment
This compound combines the chemical properties of a pyrrolidine derivative and a terminal alkyne. Pyrrolidines can be flammable, toxic upon ingestion or inhalation, and may cause severe skin and eye irritation or damage.[1] Terminal acetylenes can be energetically unstable and may pose an explosion risk, especially in the presence of certain metals or under conditions of heat, shock, or pressure. Therefore, this compound should be handled with extreme caution, assuming high toxicity and potential instability.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Tightly fitting safety goggles are essential to protect against splashes. A face shield (minimum 8-inch) should be worn over the goggles to provide full facial protection.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before each use and disposed of properly after handling. Use proper glove removal technique to avoid skin contact.[1] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat should be worn to protect against splashes and potential fires. |
| Respiratory | Respirator | Handling should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
| Feet | Closed-Toe Shoes | Sturdy, closed-toe shoes made of a non-porous material are required to protect against spills. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is critical to maintaining a safe laboratory environment.
Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and inspect for integrity.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have an emergency spill kit readily accessible.
-
-
Compound Handling:
-
Post-Handling:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling.
-
Clean the work area within the fume hood.
-
Properly label and store the compound.
-
Storage Protocol:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from heat, sparks, open flames, and other sources of ignition.[1]
-
Store separately from oxidizing agents, strong acids, and bases.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.
Waste Segregation:
-
Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste must be handled as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of acetylenic compounds.
-
Waste contractors should be selected based on their competence and valid licenses for handling hazardous materials.[3]
Experimental Workflow and Safety Procedures
The following diagrams illustrate the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Key Safety Principles for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
